ML 145
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMYJWNXSFLKQ-QIROLCGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML145, a GPR35 Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer, making it a compelling therapeutic target.[1][2] The development of selective pharmacological tools is crucial for elucidating its biological functions. ML145 has been identified as a potent and selective antagonist of human GPR35.[][4] This document provides a comprehensive technical overview of ML145's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
ML145 functions as a competitive and surmountable antagonist at the human GPR35 receptor. This mode of action signifies that ML145 binds to the same site on the receptor as GPR35 agonists, thereby preventing agonist-induced activation. The inhibition by ML145 can be overcome by increasing the concentration of the agonist.
Studies have demonstrated that ML145 competitively inhibits the effects of multiple GPR35 agonists, including zaprinast, cromolyn disodium, and pamoate, at the human ortholog of the receptor. A key characteristic of ML145 is its marked species selectivity. It exhibits high affinity for human GPR35 but lacks significant activity at rodent (mouse and rat) GPR35 orthologs. This makes ML145 an excellent tool for studying the human receptor in vitro, but unsuitable for in vivo studies in standard rodent models.
By blocking agonist binding, ML145 effectively inhibits downstream signaling cascades mediated by GPR35, which include both G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
Quantitative Data: Potency and Efficacy
ML145 is a high-affinity ligand for human GPR35, identified through a high-content screen of nearly 300,000 compounds. Its potency has been characterized in various functional assays.
| Parameter | Value | Assay Type | Notes | Reference |
| IC₅₀ | 20.1 nM | β-arrestin recruitment | Measures the concentration of ML145 required to inhibit 50% of the maximal response to an agonist. | |
| Affinity (Kᵢ) | ~20 nM | Functional Antagonism | Reported as a high-affinity ligand based on functional antagonism studies. |
The inhibitory potency of ML145 has been quantified against several standard GPR35 agonists in β-arrestin-2 interaction assays. ML145 consistently demonstrates higher potency than other reported antagonists like CID-2745687.
| Agonist (at EC₈₀ conc.) | ML145 IC₅₀ | Cell System | Assay | Reference |
| Zaprinast | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction | |
| Cromolyn Disodium | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction | |
| Pamoate | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction |
Key Experimental Protocols
The characterization of ML145's mechanism of action relies on specific in vitro assays that measure receptor activity.
β-Arrestin-2 Recruitment Assay (BRET-based)
This assay is a primary method for quantifying both agonist potency and antagonist inhibition at GPR35.
-
Objective: To measure the recruitment of β-arrestin-2 to GPR35 upon ligand binding.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Reagents & Constructs:
-
Human GPR35 construct fused to a yellow fluorescent protein (e.g., FLAG-GPR35-eYFP).
-
β-arrestin-2 construct fused to a luciferase (e.g., Renilla Luciferase).
-
GPR35 agonist (e.g., zaprinast, pamoate).
-
ML145.
-
-
Methodology:
-
HEK293T cells are co-transfected with the GPR35-eYFP and β-arrestin-2-Luciferase constructs.
-
Cells are incubated with the luciferase substrate (e.g., coelenterazine h).
-
To determine the mode of action, concentration-response curves are performed for a GPR35 agonist (e.g., zaprinast) in the presence of fixed, varying concentrations of ML145 (e.g., 1 nM to 50 nM).
-
The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the luciferase and fluorescent protein are brought into close proximity (<10 nm) by the agonist-induced receptor-arrestin interaction.
-
Data is analyzed. A rightward shift in the agonist concentration-response curve with no reduction in the maximal response is indicative of competitive antagonism.
-
Receptor Internalization Assay
This assay visually confirms that an antagonist can prevent the agonist-induced removal of the receptor from the cell surface.
-
Objective: To assess the ability of ML145 to block agonist-induced GPR35 internalization.
-
Cell Line: HEK293T or other suitable cell line expressing tagged GPR35.
-
Reagents & Constructs:
-
Epitope-tagged GPR35 construct (e.g., FLAG-GPR35).
-
GPR35 agonist.
-
ML145.
-
Fluorescently labeled antibody against the epitope tag.
-
-
Methodology:
-
Cells expressing tagged GPR35 are pre-treated with a specific concentration of ML145 or vehicle.
-
An EC₈₀ concentration of a GPR35 agonist is added to stimulate receptor internalization.
-
Cells are fixed and stained with a fluorescently labeled primary antibody targeting the N-terminal epitope tag (accessible only when the receptor is at the cell surface).
-
The remaining cell surface fluorescence is quantified using high-content imaging or flow cytometry. A higher fluorescence signal in ML145-treated cells compared to agonist-only cells indicates inhibition of internalization.
-
Visualizations: Signaling Pathways and Workflows
GPR35 Signaling and ML145 Inhibition
Caption: GPR35 signaling cascade and the inhibitory action of ML145.
Workflow for GPR35 Antagonist Characterization
Caption: Experimental workflow for identifying and characterizing a GPR35 antagonist.
Conclusion
ML145 is a valuable chemical probe for investigating the biology of human GPR35. Its mechanism as a high-potency, competitive antagonist has been well-defined through robust in vitro assays. The primary limitation and critical consideration for researchers is its pronounced species selectivity, which restricts its utility to human or humanized receptor systems. Understanding this mechanism is fundamental for the design of experiments aimed at dissecting GPR35 function and for the development of future therapeutics targeting this receptor.
References
An In-depth Technical Guide to ML145: A Selective GPR35 Antagonist
Introduction
ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35).[1] Initially identified through high-throughput screening, ML145 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of GPR35.[2][3][4] This receptor is expressed in various tissues, including the gastrointestinal tract and immune cells, suggesting its involvement in inflammatory processes and other diseases.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with ML145, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
ML145 is a complex organic molecule with the IUPAC name 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C24H22N2O5S2 | |
| Molecular Weight | 482.57 g/mol | |
| CAS Number | 1164500-72-4 | |
| Appearance | Solid Powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability | |
| SMILES | CC(/C=C1SC(N(CCCC(NC2=CC=C(C(O)=O)C(O)=C2)=O)C\1=O)=S)=C\C3=CC=CC=C3 | |
| InChI Key | COFMYJWNXSFLKQ-QIROLCGISA-N |
Biological Activity and Mechanism of Action
ML145 functions as a selective and competitive antagonist of human GPR35. It effectively blocks the signaling cascades initiated by GPR35 agonists.
Quantitative Biological Data
| Target | Activity | Value | Source(s) |
| Human GPR35 | Antagonist IC50 | 20.1 nM | |
| Human GPR55 | Antagonist IC50 | >21.7 µM (>1000-fold selectivity) |
A noteworthy characteristic of ML145 is its high species selectivity. It displays significantly lower activity on rodent orthologs of GPR35, which is a critical consideration for in vivo studies in animal models.
GPR35 Signaling Pathway
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal independently of G proteins through β-arrestin recruitment. Upon agonist binding, these pathways are activated, leading to various cellular responses. ML145, as an antagonist, inhibits these downstream signaling events.
Experimental Methodologies
The characterization of ML145 as a GPR35 antagonist has been established through several key in vitro assays. The general protocols for these assays are described below.
β-Arrestin Recruitment Assay (Primary Screen)
This assay is often used for primary high-throughput screening to identify compounds that modulate GPR35 activity.
-
Principle: Upon agonist activation, GPR35 is phosphorylated, leading to the recruitment of β-arrestin from the cytoplasm to the receptor at the cell membrane. This translocation can be visualized and quantified using various technologies, such as bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or high-content imaging with fluorescently tagged β-arrestin.
-
General Protocol:
-
Cells stably co-expressing human GPR35 and a tagged β-arrestin (e.g., β-arrestin-GFP) are seeded in microplates.
-
The cells are pre-incubated with ML145 or a vehicle control.
-
A GPR35 agonist (e.g., Zaprinast) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate β-arrestin recruitment.
-
After incubation, the redistribution of the fluorescently tagged β-arrestin is measured using an appropriate detection instrument.
-
The inhibitory effect of ML145 is determined by the reduction in agonist-induced β-arrestin translocation, and an IC50 value is calculated.
-
ERK1/2 Phosphorylation Assay (Downstream Signaling)
This assay measures the modulation of a downstream signaling event to confirm the activity of the antagonist.
-
Principle: GPR35 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), often through a β-arrestin-dependent mechanism.
-
General Protocol:
-
U2OS or other suitable cells expressing human GPR35 are plated in 96-well plates.
-
Cells are treated with varying concentrations of ML145.
-
The cells are then stimulated with a GPR35 agonist.
-
Following stimulation, the cells are fixed and permeabilized.
-
The level of phosphorylated ERK1/2 is detected using a specific primary antibody against pERK1/2, followed by a fluorescently or enzyme-linked secondary antibody.
-
The signal is quantified to determine the extent of inhibition of ERK1/2 phosphorylation by ML145.
-
Receptor Internalization Assay
This assay provides further evidence of the antagonist's ability to block agonist-induced receptor regulation.
-
Principle: Prolonged agonist exposure typically leads to the internalization of GPCRs from the cell surface into intracellular vesicles. Antagonists can block this process.
-
General Protocol:
-
Cells expressing an epitope-tagged version of human GPR35 (e.g., FLAG-GPR35-eYFP) are used.
-
Cells are pre-treated with ML145.
-
An agonist is added to induce receptor internalization.
-
The localization of the tagged GPR35 is visualized by immunofluorescence microscopy.
-
The inhibition of internalization is quantified by observing the retention of the receptor on the cell surface in the presence of ML145.
-
Experimental Workflow for GPR35 Antagonist Identification
The discovery and validation of a GPR35 antagonist like ML145 typically follows a structured workflow, progressing from a broad initial screen to more specific secondary and selectivity assays.
References
- 1. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 2. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 5. GPR35 - Wikipedia [en.wikipedia.org]
The Biological Target of ML145: A Comprehensive Technical Guide
An In-depth Analysis of the Selective GPR35 Antagonist for Researchers and Drug Development Professionals
Abstract
ML145 is a potent and selective small-molecule antagonist of the G-protein coupled receptor 35 (GPR35), a promising but still under-characterized therapeutic target implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and pain. This technical guide provides a comprehensive overview of the biological target of ML145, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working to elucidate the function of GPR35 and develop novel therapeutics targeting this receptor.
The Primary Biological Target of ML145: GPR35
The principal biological target of ML145 is the human G-protein coupled receptor 35 (GPR35).[1][2][3] ML145 acts as a selective and competitive antagonist at this receptor, with a reported IC50 value of approximately 20.1 nM for the human ortholog.[1][2] It is crucial to distinguish ML145 from a similarly named compound, ML141, which is an inhibitor of the Cdc42 GTPase. These are distinct molecules with different chemical structures and biological targets.
GPR35 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified, although several molecules, including kynurenic acid and zaprinast, have been shown to activate it. GPR35 is predominantly expressed in immune cells and the gastrointestinal tract.
Quantitative Pharmacological Data
ML145 has been characterized as a competitive antagonist at human GPR35. Its potency has been determined against various GPR35 agonists in several functional assays. The following table summarizes the key quantitative data for ML145.
| Parameter | Value | Agonist | Assay | Species | Reference |
| IC50 | 20.1 nM | - | β-arrestin recruitment | Human | |
| pA2 | 8.67 - 8.83 | Zaprinast, Pamoate | β-arrestin recruitment (BRET) | Human | |
| Selectivity | >1000-fold vs. GPR55 | - | Not specified | Human |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the affinity of a competitive antagonist for its receptor.
Signaling Pathways of GPR35 Modulated by ML145
GPR35 activation by an agonist initiates a cascade of intracellular signaling events. As a competitive antagonist, ML145 blocks these downstream pathways by preventing agonist binding. GPR35 couples to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also signals through β-arrestin recruitment.
-
Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway is primarily involved in the regulation of the actin cytoskeleton through the activation of Rho GTPases.
-
β-arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.
The following diagram illustrates the primary signaling pathways of GPR35 that are inhibited by ML145.
Experimental Protocols
The characterization of ML145 as a GPR35 antagonist has been accomplished through a series of robust cell-based assays. Below are detailed methodologies for these key experiments.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation, a hallmark of GPCR activation. The antagonistic effect of ML145 is quantified by its ability to inhibit this recruitment.
Objective: To determine the potency of ML145 in inhibiting agonist-induced β-arrestin-2 recruitment to human GPR35.
Materials:
-
HEK293T cells
-
Expression plasmid for human GPR35 C-terminally tagged with eYFP (FLAG-GPR35-eYFP)
-
Expression plasmid for human β-arrestin-2 N-terminally tagged with Renilla luciferase (Rluc-β-arrestin-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-L-lysine coated white 96-well plates
-
Coelenterazine h (luciferase substrate)
-
GPR35 agonist (e.g., Zaprinast)
-
ML145
-
BRET-capable plate reader
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with FLAG-GPR35-eYFP and Rluc-β-arrestin-2 expression plasmids at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into poly-L-lysine coated white 96-well plates at a density of 50,000 cells per well.
-
Incubate for a further 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of ML145 in assay buffer (e.g., HBSS).
-
Prepare the GPR35 agonist (e.g., Zaprinast) at a concentration that elicits an 80% maximal response (EC80).
-
Wash the cells once with assay buffer.
-
Add the ML145 dilutions to the wells and incubate for 30 minutes at 37°C.
-
Add the agonist to the wells and incubate for a further 15 minutes at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
-
Data Acquisition and Analysis:
-
Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for eYFP).
-
Calculate the BRET ratio (emission at 530 nm / emission at 485 nm).
-
Plot the BRET ratio against the concentration of ML145 to generate an inhibition curve and determine the IC50 value.
-
To determine the pA2 value, perform Schild analysis by generating agonist dose-response curves in the presence of increasing fixed concentrations of ML145.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of GPR35 from the plasma membrane into intracellular vesicles. ML145's ability to block this process is assessed.
Objective: To determine the effect of ML145 on agonist-induced internalization of human GPR35.
Materials:
-
HEK293 cells stably expressing FLAG-tagged human GPR35 (FLAG-GPR35).
-
Cell culture medium.
-
Poly-D-lysine coated 96-well imaging plates.
-
Anti-FLAG primary antibody (e.g., M2 monoclonal).
-
Alexa Fluor 488-conjugated secondary antibody.
-
Hoechst 33342 nuclear stain.
-
GPR35 agonist (e.g., Pamoate).
-
ML145.
-
High-content imaging system.
Protocol:
-
Cell Seeding:
-
Seed HEK293-FLAG-GPR35 cells into poly-D-lysine coated 96-well imaging plates and grow to confluence.
-
-
Antibody Labeling:
-
Wash cells with ice-cold PBS.
-
Incubate cells with anti-FLAG primary antibody in blocking buffer for 1 hour at 4°C to label surface receptors.
-
-
Compound Treatment and Internalization:
-
Wash away unbound primary antibody with cold PBS.
-
Add pre-warmed medium containing ML145 at various concentrations and incubate for 30 minutes at 37°C.
-
Add the GPR35 agonist and incubate for 60 minutes at 37°C to induce internalization.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody to detect the internalized receptor-primary antibody complexes.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the amount of internalized receptor by measuring the intracellular fluorescence intensity per cell.
-
Plot the percentage of internalization against the concentration of ML145 to assess its inhibitory effect.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of the Gαq signaling pathway. Although GPR35 primarily couples to Gαi/o and Gα12/13, co-expression of a chimeric G protein (Gαq-i5) can redirect signaling through the Gαq pathway, allowing for the measurement of receptor activation via IP1 accumulation.
Objective: To assess the inhibitory effect of ML145 on GPR35-mediated G protein signaling.
Materials:
-
HEK293T cells.
-
Expression plasmid for human GPR35.
-
Expression plasmid for a chimeric G protein (e.g., Gαq-i5).
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer containing LiCl.
-
GPR35 agonist.
-
ML145.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with plasmids for human GPR35 and the chimeric G protein.
-
-
Cell Seeding:
-
24 hours post-transfection, seed cells into a 96-well plate.
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with stimulation buffer containing LiCl (to inhibit IP1 degradation) and the desired concentrations of ML145.
-
Incubate for 30 minutes at 37°C.
-
Add the GPR35 agonist and incubate for 60 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the IP1 concentration based on a standard curve.
-
Plot the IP1 concentration against the ML145 concentration to determine its inhibitory potency.
-
Experimental and Logical Workflow
The characterization of a novel GPCR antagonist like ML145 follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action. The following diagram outlines a typical workflow.
Conclusion
ML145 is a valuable research tool for probing the physiological and pathological roles of GPR35. Its high potency and selectivity for the human ortholog make it a critical compound for in vitro studies aimed at understanding GPR35 signaling and for the initial stages of drug discovery programs targeting this receptor. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of ML145 and other potential GPR35 modulators, facilitating further research into this important therapeutic target.
References
GPR35 function in [specific disease, e.g., colorectal cancer]
An In-depth Technical Guide on the Function of GPR35 in Colorectal Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 35 (GPR35), initially an orphan receptor, has emerged as a significant player in the pathophysiology of various diseases, including colorectal cancer (CRC).[1][2] Located on chromosome 2q37.3, GPR35 has two main isoforms, GPR35a and GPR35b, with GPR35b being more associated with carcinogenesis.[3][4] Mounting evidence highlights its role in tumor progression, metastasis, and modulation of the tumor microenvironment, making it a promising biomarker and therapeutic target in CRC.[1] This guide provides a comprehensive overview of the function of GPR35 in colorectal cancer, focusing on its expression, signaling pathways, functional roles, and the experimental methodologies used for its study.
GPR35 Expression and Prognostic Significance in Colorectal Cancer
Studies consistently demonstrate the upregulation of GPR35 in colorectal cancer tissues compared to healthy colonic tissue. This increased expression is not merely a correlational finding but has significant prognostic implications, linking GPR35 levels to tumor progression and patient outcomes.
Quantitative Expression Data
The relative mRNA expression of GPR35 is significantly higher in CRC tumor samples and correlates with advanced disease stages.
| Parameter | Group 1 | GPR35 mRNA Expression (Mean ± SD) | Group 2 | GPR35 mRNA Expression (Mean ± SD) | p-value | Reference |
| Tissue Type | Healthy Margin | 4.82 ± 15.32 | CRC Tissue | 14.1 ± 32.1 | p = 0.008 | |
| AJCC Stage | Stage II | 5.3 ± 10.44 | Stage IV | 51.44 ± 59.5 | p = 0.007 | |
| AJCC Stage | Stage III | 6.64 ± 11.17 | Stage IV | 51.44 ± 59.5 | p = 0.044 | |
| T Stage | T2 | 1.02 ± 1.15 | T3 | 17.89 ± 35.57 | p = 0.014 | |
| Histological Grade | Grade 1 | 2.52 ± 5.28 | Grade 3 | 31.89 ± 48.87 | p = 0.01 |
Prognostic Value
High expression of GPR35 is a marker of poor prognosis in colorectal cancer patients.
-
Overall Survival: An analysis of The Cancer Genome Atlas (TCGA) dataset revealed a negative association between a positive GPR35 expression Z-score and overall survival in male patients with CRC, particularly in advanced stages.
-
Disease-Free Survival: Patients with high levels of GPR35 V2/3 mRNA in regional lymph nodes experience a significantly shorter disease-free survival time (67 months) compared to those with low levels (122 months) over a 12-year follow-up period.
Molecular Mechanisms and Signaling Pathways
GPR35 activation in colorectal cancer initiates a cascade of downstream signaling events that drive tumorigenesis. It can function in both a ligand-dependent and a ligand-independent (constitutive) manner to promote cancer cell survival and proliferation. Key pathways include the activation of Src, ERK, and the YAP/TAZ transcriptional coactivators.
GPR35-Na+/K+-ATPase-Src Signaling
GPR35 interacts with the Na+/K+-ATPase pump, which acts as a scaffold for the non-receptor tyrosine kinase Src. This interaction activates Src, which in turn can trigger downstream proliferative pathways like the Ras/ERK pathway. This mechanism contributes to increased proliferation in epithelial cancer cells.
Caption: GPR35 interacts with Na+/K+-ATPase to activate Src and downstream pro-proliferative signaling.
GPR35-Rho-YAP/TAZ Signaling
GPR35 promotes the activity of the transcriptional coactivators YAP/TAZ, key regulators of organ size and cancer development. This activation is partly mediated through the Rho-GTPase/ROCK signaling axis and is crucial for anchorage-independent growth, a hallmark of malignant transformation. Notably, this pro-cancer activity can be agonist-independent, relying on the receptor's constitutive activity, and can be inhibited by GPR35 antagonists.
Caption: GPR35 promotes YAP/TAZ activity, partly via Rho, to drive anchorage-independent growth.
Role in the Tumor Microenvironment
GPR35 is not only active in cancer cells but also in immune cells within the tumor microenvironment (TME), particularly tumor-associated macrophages (TAMs). GPR35 expression on macrophages is a potent amplifier of tumor growth by stimulating neoangiogenesis.
Caption: GPR35 on macrophages promotes angiogenesis and tissue remodeling to support tumor growth.
Experimental Protocols
Investigating the function of GPR35 in CRC involves a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Real-Time Quantitative PCR (RT-qPCR) for GPR35 mRNA Expression
This protocol is used to quantify the relative expression levels of GPR35 mRNA in CRC tissues compared to healthy controls.
-
Sample Collection & Storage: Collect fresh tumor and adjacent healthy tissue samples from CRC patients during surgery. Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until RNA extraction.
-
RNA Extraction:
-
Homogenize ~30-50 mg of frozen tissue using a rotor-stator homogenizer.
-
Extract total RNA using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 ratios of ~2.0.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 300 ng of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
The reaction typically involves a 4-step incubation: 10 min at 25°C, 15 min at 50°C, 5 min at 85°C, and then holding at 4°C.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GPR35 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Primer Example (Conceptual):
-
GPR35 Forward: 5'-[SEQUENCE]-3'
-
GPR35 Reverse: 5'-[SEQUENCE]-3'
-
GAPDH Forward: 5'-[SEQUENCE]-3'
-
GAPDH Reverse: 5'-[SEQUENCE]-3'
-
-
Run the reaction on a real-time PCR system (e.g., Applied Biosystems 7500) with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GPR35 and the reference gene.
-
Calculate the relative expression of GPR35 using the ΔΔCt method.
-
Perform statistical analysis (e.g., Mann-Whitney U test, Kruskal-Wallis test) to compare expression levels between groups.
-
Immunohistochemistry (IHC) for GPR35 Protein Expression
This method is used to visualize the localization and expression of the GPR35 protein within the tumor tissue architecture.
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin (FFPE blocks).
-
Cut 4-5 µm thick sections and mount them on positively charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., 5% goat serum).
-
Incubate sections with a primary antibody specific to GPR35 overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the nuclei with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a light microscope.
-
Analyze GPR35 protein expression semi-quantitatively based on staining intensity and the percentage of positive cells.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the key malignant characteristic of anchorage-independent growth, which is promoted by GPR35.
-
Cell Line Preparation: Use CRC cell lines (e.g., HCT116, DLD-1) with stable overexpression or knockdown of GPR35.
-
Prepare Agar Layers:
-
Base Layer: In a 6-well plate, add a layer of 0.6-0.8% agar mixed with cell culture medium. Allow it to solidify.
-
Cell Layer: Suspend GPR35-modified cells (e.g., 5,000 cells/well) in a 0.3-0.4% agar/medium mixture and layer it on top of the base agar.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-4 weeks.
-
Add fresh culture medium to the top of the agar every 2-3 days to prevent drying.
-
-
Colony Visualization and Quantification:
-
Stain the colonies with a solution like crystal violet or a tetrazolium salt (e.g., MTT).
-
Count the number and measure the size of colonies using a microscope and imaging software.
-
Compare the colony-forming ability of GPR35-overexpressing cells versus control or knockdown cells.
-
General Experimental Workflow
The investigation of GPR35's role in CRC typically follows a multi-step workflow, from initial expression analysis to functional validation and mechanistic studies.
Caption: A typical workflow to investigate GPR35 function, from clinical data to in vivo models.
Conclusion and Future Directions
GPR35 is unequivocally implicated in the progression of colorectal cancer. Its elevated expression serves as a negative prognostic marker, and its signaling activity drives key oncogenic processes, including proliferation, anchorage-independent growth, and angiogenesis within the tumor microenvironment. The elucidation of its agonist-independent constitutive activity via the Rho-YAP/TAZ axis presents a compelling rationale for the development of GPR35 antagonists or inverse agonists as novel therapeutic agents for CRC.
Future research should focus on:
-
Identifying Endogenous Ligands: Clarifying the specific endogenous ligands that activate GPR35 in the TME.
-
Developing Selective Antagonists: Designing and testing highly selective GPR35 antagonists in preclinical CRC models.
-
Combination Therapies: Investigating the efficacy of GPR35 inhibitors in combination with standard chemotherapy or immunotherapy.
-
Biomarker Refinement: Validating GPR35 expression as a predictive biomarker to stratify CRC patients for targeted therapies.
A deeper understanding of GPR35 biology will be crucial for translating these findings into effective clinical strategies against colorectal cancer.
References
- 1. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 4. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ML145: A Selective GPR35 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ML145. It includes detailed methodologies for the key experiments that were instrumental in its identification and validation, quantitative data on its activity, and a depiction of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are interested in GPR35 and its modulation by small molecules.
Introduction to GPR35
G protein-coupled receptor 35 (GPR35) is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is expressed in various tissues, including the gastrointestinal tract, immune cells, and the nervous system, suggesting its involvement in a wide range of biological functions.[1][2] GPR35 has been shown to couple to multiple G protein signaling pathways, including Gαi/o, Gα12/13, and β-arrestin, leading to the modulation of downstream signaling cascades.[3][4] The activation of these pathways can influence intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Given its potential role in various diseases, GPR35 has emerged as an attractive therapeutic target.
Discovery of ML145
ML145 (CID-2286812) was identified as a selective GPR35 antagonist through a high-throughput screening (HTS) campaign of approximately 300,000 compounds conducted by the NIH Molecular Libraries Program.[5] The primary screening assay utilized a high-content imaging-based β-arrestin recruitment assay to identify compounds that could inhibit the agonist-induced interaction of GPR35 and β-arrestin.
High-Throughput Screening Workflow
The HTS workflow was designed to identify antagonists of GPR35.
Pharmacological Characterization of ML145
Quantitative Data
ML145 exhibits high potency and selectivity for human GPR35. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay | Target | Reference |
| IC50 | 20.1 nM | β-Arrestin Recruitment Assay | Human GPR35 | |
| Selectivity | >1000-fold | β-Arrestin Recruitment Assay | Human GPR55 vs. GPR35 | |
| Antagonism | Competitive | β-Arrestin Recruitment Assay | Human GPR35 |
Note: Further quantitative data such as Ki from competitive binding assays and EC50 values for antagonism in functional assays require further investigation from published literature.
GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular events through its interaction with G proteins and β-arrestins. ML145, as an antagonist, blocks these signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key assays used in the discovery and characterization of ML145.
Primary Assay: β-Arrestin Recruitment High-Content Screening Assay
This assay was used to identify compounds that inhibit the agonist-induced translocation of β-arrestin to GPR35.
5.1.1. Materials
-
U2OS cells stably co-expressing human GPR35 and β-arrestin2-GFP.
-
Assay medium: McCoy's 5A with 1% charcoal/dextran-stripped fetal bovine serum.
-
GPR35 agonist (e.g., Zaprinast).
-
Test compounds (including ML145) dissolved in DMSO.
-
384-well imaging plates.
-
High-content imaging system.
5.1.2. Protocol
-
Cell Plating: Seed U2OS-GPR35-β-arrestin2-GFP cells into 384-well imaging plates at a density of 2,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO2.
-
Compound Addition: Add 100 nL of test compounds (or ML145) and control solutions (DMSO vehicle) to the assay plates using a pintool.
-
Agonist Stimulation: Add 5 µL of GPR35 agonist (e.g., Zaprinast at a final concentration equivalent to its EC80) to all wells except for the negative control wells (which receive vehicle).
-
Incubation: Incubate the plates for 90 minutes at 37°C in 5% CO2.
-
Imaging: Acquire images of the GFP signal in each well using a high-content imaging system.
-
Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane by measuring the intensity and distribution of the GFP signal. The degree of inhibition by the test compound is calculated relative to the agonist-only and vehicle-only controls.
Counterscreen: GPR55 β-Arrestin Recruitment Assay
This assay was performed to assess the selectivity of ML145 for GPR35 over the related receptor GPR55.
5.2.1. Materials
-
U2OS cells stably co-expressing human GPR55 and β-arrestin2-GFP.
-
GPR55 agonist (e.g., lysophosphatidylinositol - LPI).
-
ML145 dissolved in DMSO.
-
Other materials as described in section 5.1.1.
5.2.2. Protocol The protocol is identical to the one described in section 5.1.2, with the following modifications:
-
Use the U2OS-GPR55-β-arrestin2-GFP cell line.
-
Use a GPR55 agonist (e.g., LPI at its EC80) for stimulation.
Secondary Assay: ERK1/2 Phosphorylation Assay (Western Blot)
This assay was used to confirm the functional antagonism of ML145 on a downstream signaling event of GPR35 activation.
5.3.1. Materials
-
HEK293 cells transiently or stably expressing human GPR35.
-
Serum-free cell culture medium.
-
GPR35 agonist (e.g., Zaprinast).
-
ML145 dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
5.3.2. Protocol
-
Cell Culture and Starvation: Plate HEK293-GPR35 cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of ML145 or vehicle (DMSO) for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast at its EC80) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to total ERK1/2.
Conclusion
ML145 is a valuable pharmacological tool for studying the biology of GPR35. Its discovery through a rigorous HTS campaign and subsequent characterization have provided a selective antagonist with which to probe the physiological and pathological roles of this orphan receptor. The detailed experimental protocols provided in this guide are intended to facilitate further research into GPR35 signaling and the development of novel therapeutics targeting this receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of ML145
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35). This technical guide provides a comprehensive overview of the pharmacology of ML145, including its mechanism of action, target selectivity, and the signaling pathways it modulates. Detailed methodologies for the key experiments used to characterize this compound are provided, along with a summary of its quantitative pharmacological parameters. Visual representations of the experimental workflows and the GPR35 signaling cascade are included to facilitate a deeper understanding of ML145 as a valuable tool for studying the physiological and pathological roles of GPR35.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract. Its dysregulation has been implicated in a variety of inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. The identification and characterization of selective ligands for GPR35 are crucial for elucidating its biological functions and validating its therapeutic potential. ML145 has emerged as a key chemical probe for this purpose, demonstrating high affinity and selectivity for the human GPR35 receptor.
Physicochemical Properties of ML145
ML145 is a synthetic small molecule with the following properties:
| Property | Value |
| Chemical Name | 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid[1] |
| Molecular Formula | C24H22N2O5S2[1] |
| Molecular Weight | 482.57 g/mol [1] |
| CAS Number | 1164500-72-4[1] |
Pharmacological Profile of ML145
Mechanism of Action
ML145 functions as a competitive antagonist of the human GPR35 receptor.[2] This was determined through in vitro assays demonstrating that ML145 produces parallel rightward shifts in the concentration-response curves of GPR35 agonists, such as zaprinast, without reducing the maximum response. This indicates that ML145 binds to the same site as the agonist and its inhibitory effect can be surmounted by increasing concentrations of the agonist.
Potency and Selectivity
ML145 is a potent antagonist of human GPR35 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It exhibits high selectivity for GPR35 over the related G protein-coupled receptor GPR55.
| Target | Assay Type | Parameter | Value | Selectivity |
| Human GPR35 | β-arrestin recruitment | IC50 | 20.1 nM | >1000-fold vs GPR55 |
| Human GPR55 | β-arrestin recruitment | IC50 | >20 µM |
GPR35 Signaling Pathways Modulated by ML145
GPR35 activation initiates a complex network of intracellular signaling pathways. As an antagonist, ML145 blocks these downstream signaling events. The primary signaling cascades associated with GPR35 include:
-
G Protein-Coupling: GPR35 couples to Gαi/o and Gα13 proteins. Antagonism by ML145 prevents the G protein activation and subsequent downstream signaling.
-
β-Arrestin Recruitment: Agonist-induced activation of GPR35 leads to the recruitment of β-arrestin-2. This interaction is a key signaling event that is blocked by ML145 and is the basis for the primary screening assay used to identify this compound.
-
MAPK/ERK Pathway: GPR35 activation can lead to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), a downstream effector of both G protein and β-arrestin signaling. ML145 inhibits this agonist-induced ERK1/2 phosphorylation.
-
Na+/K+-ATPase Interaction: GPR35 has been shown to interact with the Na+/K+-ATPase, which can in turn activate Src kinase and downstream signaling pathways, including the ERK pathway. By blocking GPR35, ML145 can indirectly modulate these signaling events.
Below is a diagram illustrating the GPR35 signaling pathway and the point of intervention by ML145.
Detailed Experimental Methodologies
Primary Screening: β-Arrestin Recruitment Assay
The identification of ML145 as a GPR35 antagonist was achieved through a high-throughput screening campaign utilizing a β-arrestin recruitment assay. The general principle of this cell-based assay is to measure the translocation of β-arrestin to the activated GPCR at the cell membrane.
Experimental Workflow:
Detailed Protocol (based on DiscoverX PathHunter® Assay):
-
Cell Culture: PathHunter® β-Arrestin GPCR cells, engineered to co-express a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin, are cultured in the recommended medium.
-
Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates and incubated overnight.
-
Compound Addition: Test compounds, including ML145, are serially diluted and added to the cells.
-
Agonist Stimulation: Following a pre-incubation period with the antagonist, a GPR35 agonist (e.g., Zaprinast) is added at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Incubation: The plate is incubated for a defined period (typically 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: The detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.
-
Signal Measurement: After a final incubation period, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The resulting data is normalized to controls and concentration-response curves are generated to determine the IC50 values.
Competitive Antagonism Assay
To determine the mode of antagonism, a β-arrestin recruitment assay is performed with varying concentrations of both the agonist and ML145.
Experimental Workflow:
Detailed Protocol (BRET-based):
-
Cell Transfection: HEK293T cells are transiently transfected with constructs for human GPR35 fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Compound Addition: ML145 is added at several fixed concentrations to different sets of wells.
-
Agonist Titration: A GPR35 agonist (e.g., zaprinast, cromolyn disodium, or pamoate) is serially diluted and added to the wells containing the fixed concentrations of ML145.
-
BRET Measurement: The BRET signal is measured over time using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: Agonist concentration-response curves are plotted for each concentration of ML145. A parallel rightward shift in the curves with no change in the maximal response is indicative of competitive antagonism. Schild regression analysis can then be performed to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.
Downstream Signaling Assay: ERK1/2 Phosphorylation
To confirm that ML145 blocks GPR35-mediated downstream signaling, its effect on agonist-induced ERK1/2 phosphorylation can be assessed.
Experimental Workflow:
Detailed Protocol (Western Blotting):
-
Cell Culture and Serum Starvation: GPR35-expressing cells (e.g., HT-29) are cultured to near confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of ML145 before stimulation with a GPR35 agonist.
-
Cell Lysis: Following agonist stimulation for a defined period (e.g., 5-30 minutes), the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of ML145 on agonist-induced ERK activation.
Conclusion
ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high potency, selectivity, and well-characterized competitive mechanism of action make it an ideal probe for in vitro studies aimed at understanding the role of GPR35 in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize ML145 effectively in their studies of GPR35 signaling and function. Further investigation into the in vivo efficacy and pharmacokinetic properties of ML145 and its analogs will be crucial for translating the therapeutic potential of GPR35 antagonism into clinical applications.
References
ML 145 as a tool for orphan receptor research
An In-depth Technical Guide to ML145 as a Tool for Orphan Receptor Research
Introduction
The study of orphan receptors, G protein-coupled receptors (GPCRs) for which the endogenous ligand has not yet been identified, is a burgeoning field in drug discovery and molecular biology.[1][2] These receptors represent a significant portion of the GPCR superfamily and are implicated in a wide array of physiological and pathological processes.[1] The development of chemical probes to modulate the activity of these receptors is crucial for elucidating their biological functions and validating them as therapeutic targets. This guide focuses on ML145, a potent and selective antagonist of the orphan receptor GPR35, and provides a comprehensive overview of its properties and its application in orphan receptor research. While ML145 is specific for GPR35, this guide will also touch upon the broader context of orphan receptor signaling by examining the well-characterized orphan receptor GPR68.
ML145: A Selective Antagonist for GPR35
ML145 has been identified as a selective antagonist for the orphan G protein-coupled receptor GPR35. Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor.
Quantitative Data for ML145
The following table summarizes the key quantitative data for ML145's activity against GPR35.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 20.1 nM | GPR35 | Not Specified |
Note: ML145 is reported to be over 1000-fold more selective for GPR35 compared to the GPR55 receptor.
Experimental Protocols
General Experimental Workflow for Characterizing GPR35 Antagonism
The following diagram illustrates a typical workflow for confirming the antagonistic activity of a compound like ML145 on its target receptor, GPR35.
References
An In-depth Technical Guide to the GPR35 Antagonist ML145
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer. This technical guide provides a comprehensive overview of ML145, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further investigation into the therapeutic potential of targeting GPR35 with ML145.
Chemical Properties of ML145
ML145, with the IUPAC name 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, is a small molecule with the chemical formula C24H22N2O5S2 and a molecular weight of 482.57 g/mol .
| Property | Value |
| IUPAC Name | 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid |
| Molecular Formula | C24H22N2O5S2 |
| Molecular Weight | 482.57 g/mol |
| CAS Number | 1164500-72-4 |
Mechanism of Action and Biological Activity
ML145 functions as a selective and competitive antagonist of human GPR35. It effectively blocks the downstream signaling initiated by GPR35 agonists. GPR35 is known to couple to multiple G protein subtypes, including Gαi/o, Gα13, and Gαs, and can also signal through a G protein-independent pathway involving β-arrestin recruitment. The antagonism of these pathways by ML145 makes it a valuable tool for elucidating the physiological roles of GPR35.
Quantitative Data
The antagonist potency of ML145 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for human GPR35.
| Agonist | Assay Type | IC50 (nM) | Reference |
| Zaprinast | β-arrestin recruitment | 20.1 | [1][] |
| Cromolyn disodium | β-arrestin recruitment | ~20 | [3] |
| Pamoic acid | β-arrestin recruitment | ~20 | [3] |
ML145 exhibits over 1000-fold selectivity for GPR35 over the related receptor GPR55.[1] It is important to note that ML145 shows significant species-specific activity, with high potency for human GPR35 but little to no activity at rodent orthologs.
GPR35 Signaling Pathway
The signaling cascade initiated by GPR35 activation is complex and can lead to the modulation of several downstream effector pathways. ML145 acts by competitively binding to the receptor, thereby preventing the initiation of these signaling events.
Caption: GPR35 signaling pathways and the inhibitory action of ML145.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of ML145.
β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This assay quantifies the interaction of β-arrestin with an activated GPR35 receptor. The PathHunter® assay is based on enzyme fragment complementation.
-
Principle: Cells are engineered to express GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPR35 activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal. ML145 will inhibit this agonist-induced signal.
-
Cell Lines: A stable cell line co-expressing the GPR35-ProLink™ fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., from DiscoverX).
-
Materials:
-
GPR35 PathHunter® cells
-
Cell plating reagent
-
GPR35 agonist (e.g., Zaprinast)
-
ML145
-
PathHunter® Detection Reagents
-
96-well or 384-well white, clear-bottom tissue culture plates
-
-
Procedure:
-
Cell Plating:
-
Thaw and plate the PathHunter® cells in the provided cell plating reagent into 96-well or 384-well plates at the density recommended by the manufacturer.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of ML145 in assay buffer.
-
Add the ML145 dilutions to the wells containing the cells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
Prepare the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells already containing ML145 and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Determine the percent inhibition of the agonist response by ML145 at each concentration.
-
Plot the percent inhibition against the log concentration of ML145 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Receptor Internalization Assay
This assay measures the translocation of GPR35 from the cell surface to intracellular compartments upon agonist stimulation, a process that is inhibited by antagonists like ML145.
-
Principle: GPR35 is tagged with a fluorescent protein (e.g., eYFP). Upon agonist binding, the fluorescently labeled receptor internalizes into endosomes, which can be visualized and quantified using high-content imaging.
-
Cell Lines: A cell line stably expressing a fluorescently tagged human GPR35 (e.g., HEK293 or U2OS cells).
-
Materials:
-
GPR35-eYFP expressing cells
-
GPR35 agonist
-
ML145
-
Imaging-compatible microplates (e.g., 96- or 384-well black, clear-bottom)
-
High-content imaging system
-
-
Procedure:
-
Cell Plating: Seed the GPR35-eYFP cells into the microplates and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with various concentrations of ML145 for a specified pre-incubation period (e.g., 30 minutes).
-
Add the GPR35 agonist and incubate for a time sufficient to induce internalization (e.g., 30-60 minutes) at 37°C.
-
-
Imaging:
-
Fix the cells if necessary.
-
Acquire images of the cells using a high-content imaging system, capturing the fluorescence of the GPR35-eYFP.
-
-
Image Analysis:
-
Use image analysis software to quantify the internalization of the receptor. This is typically done by measuring the fluorescence intensity within intracellular vesicles or by the decrease in plasma membrane fluorescence.
-
Calculate the inhibition of agonist-induced internalization by ML145 and determine the IC50 value.
-
-
YAP/TAZ Activity Assay (Luciferase Reporter Assay)
This assay measures the activity of the transcriptional co-activators YAP and TAZ, which can be modulated by GPR35 signaling through β-arrestin.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive element (the transcription factor to which YAP/TAZ bind). Changes in YAP/TAZ activity are reflected in the level of luciferase expression.
-
Cell Lines: A suitable cell line that can be transiently or stably transfected (e.g., HEK293T, MDA-MB-231).
-
Materials:
-
Selected cell line
-
TEAD-luciferase reporter plasmid
-
A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
GPR35 agonist
-
ML145
-
Dual-luciferase reporter assay system
-
-
Procedure:
-
Transfection: Co-transfect the cells with the TEAD-luciferase reporter plasmid and the normalization control plasmid. If the cells do not endogenously express GPR35, it may also need to be co-transfected.
-
Compound Treatment: After allowing for reporter gene expression (e.g., 24 hours), treat the cells with ML145 for a pre-incubation period, followed by stimulation with a GPR35 agonist.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the TEAD-luciferase activity to the control luciferase activity for each sample.
-
Determine the effect of ML145 on the agonist-induced changes in YAP/TAZ-mediated transcription and calculate the IC50 value.
-
-
Conclusion
ML145 is a valuable pharmacological tool for the study of GPR35. Its high potency and selectivity for the human receptor make it an excellent probe for in vitro investigations into the role of GPR35 in health and disease. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of ML145 and other potential GPR35 modulators, thereby facilitating the advancement of drug discovery efforts targeting this receptor. Researchers should remain mindful of the species-selectivity of ML145 when designing experiments.
References
ML 145 CAS number and supplier information
An In-depth Whitepaper on the Selective GPR35 Antagonist
This technical guide provides a comprehensive overview of ML145, a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting GPR35.
Introduction to ML145
ML145 is a small molecule compound identified as a selective and competitive antagonist of human GPR35.[1] It has become a valuable tool for investigating the physiological and pathophysiological roles of this orphan receptor. Understanding the specific interactions and downstream effects of ML145 is crucial for its application in preclinical research.
Physicochemical Properties and Supplier Information
The Chemical Abstracts Service (CAS) number for ML145 is 1164500-72-4 . Several chemical suppliers offer ML145 for research purposes.
Table 1: Physicochemical Data for ML145
| Property | Value |
| CAS Number | 1164500-72-4 |
| Molecular Formula | C₂₄H₂₂N₂O₅S₂ |
| Molecular Weight | 482.57 g/mol |
| IUPAC Name | 2-hydroxy-4-[[4-[(5Z)-5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid |
Table 2: Supplier Information for ML145
| Supplier | Website |
| MedKoo Biosciences | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- |
| ProbeChem | --INVALID-LINK-- |
| Xcess Biosciences | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Mechanism of Action and Signaling Pathways
ML145 functions as a competitive antagonist at the human GPR35 receptor.[1] This means it directly competes with agonists for the same binding site on the receptor, thereby inhibiting agonist-induced downstream signaling. A key mechanism of action for ML145 is the inhibition of β-arrestin recruitment to the GPR35 receptor.[1]
GPR35 is known to couple to several G protein subtypes, including Gαi/o and Gα13, as well as engaging β-arrestin.[] The activation of these pathways can lead to the modulation of various downstream effectors, including the MAPK and NF-κB signaling cascades.[3] The antagonistic action of ML145 on GPR35 can therefore influence these critical cellular processes.
GPR35 Signaling and ML145 Inhibition.
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is a generalized method for assessing the antagonist activity of ML145 on GPR35-mediated β-arrestin recruitment. Assays like the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) systems are commonly used.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing human GPR35 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment) are cultured in appropriate media.
-
Cell Plating: Plate the cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of ML145 in assay buffer. Also, prepare a solution of a known GPR35 agonist (e.g., Zaprinast) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Add the diluted ML145 solutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR35 agonist to the wells and incubate for a further period (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate to allow for signal development.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the concentration of ML145 to determine the IC₅₀ value.
β-Arrestin Recruitment Assay Workflow.
In Vivo Murine Colitis Model
This protocol provides a general framework for evaluating the efficacy of ML145 in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Colitis: Administer DSS (e.g., 3-5% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis. A control group receives regular drinking water.
-
ML145 Administration: Prepare a formulation of ML145 for administration (e.g., in a vehicle like 0.5% carboxymethylcellulose). Administer ML145 to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency, starting before or concurrently with DSS administration. The vehicle control group receives the vehicle alone.
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score.
-
Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colon.
-
Macroscopic and Histological Analysis: Measure the colon length and score for macroscopic signs of inflammation. Process a section of the colon for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Data Analysis: Compare the DAI scores, colon length, and histological scores between the different treatment groups to evaluate the effect of ML145.
Quantitative Data Summary
Table 3: In Vitro Activity of ML145
| Assay | Agonist | Species | IC₅₀ / EC₅₀ (nM) | Reference |
| β-arrestin recruitment | Zaprinast | Human | 20.1 | |
| β-arrestin recruitment | Cromolyn | Human | 22 | |
| β-arrestin recruitment | Pamoic acid | Human | 8.3 |
Note: The potency of ML145 can vary depending on the specific agonist and assay conditions used.
Conclusion
ML145 is a critical research tool for elucidating the role of GPR35 in health and disease. Its selectivity for the human ortholog makes it particularly relevant for studies aimed at understanding human physiology and for the initial stages of drug discovery. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize ML145 in their investigations. As research into GPR35 continues, the use of well-characterized antagonists like ML145 will be indispensable in validating this receptor as a potential therapeutic target.
References
Methodological & Application
Application Notes and Protocols for ML145 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent, selective, and reversible non-competitive allosteric inhibitor of the Rho family small GTPase, Cell Division Control protein 42 (CDC42). CDC42 is a critical signaling node that regulates a wide array of cellular processes, including cytoskeletal dynamics, cell polarity, proliferation, migration, and survival. Dysregulation of CDC42 signaling is implicated in the pathogenesis of numerous diseases, notably cancer, where it can contribute to tumor growth, invasion, and metastasis. As a selective inhibitor, ML145 serves as an invaluable tool for elucidating the physiological and pathological roles of CDC42 and for exploring its therapeutic potential as a drug target.
These application notes provide detailed protocols for utilizing ML145 in common cell culture experiments to investigate its effects on cancer cell biology.
Mechanism of Action
ML145 functions as an allosteric inhibitor of CDC42. It does not compete with GTP for the nucleotide-binding pocket but instead binds to a distinct site on the protein. This binding event locks CDC42 in an inactive conformation, preventing it from interacting with its downstream effectors and thereby inhibiting the initiation of signaling cascades. This targeted inhibition allows for the specific investigation of CDC42-mediated cellular functions.
Data Presentation
ML145 Potency and Recommended Concentrations
ML145 exhibits potent inhibition of CDC42 activity in biochemical and cell-based assays. For most cell culture applications, a concentration range of 1-10 µM is recommended to achieve effective inhibition of CDC42 without inducing significant cytotoxicity.
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | ~200 nM | Against nucleotide-depleted wild-type CDC42 with Mg2+ and 1 nM GTP | [1] |
| Cell-Based EC50 | 2.1 µM (WT CDC42)2.6 µM (Q61L mutant) | Inhibition of CDC42 activity | [2] |
| Effective Concentration | 1-10 µM | Inhibition of CDC42-mediated filopodia formation in Swiss 3T3 cells | [1] |
| Cytotoxicity | Not significantly cytotoxic at concentrations up to 10 µM for up to 96 hours in various cell lines. | Cell viability assays | [2] |
Experimental Protocols
General Guidelines for ML145 Preparation and Use
-
Solubility: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile DMSO.
-
Storage: Store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Cell Culture Treatment: When treating cells, dilute the ML145 stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ML145 on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ML145 Treatment:
-
Prepare serial dilutions of ML145 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with DMSO at the same concentration as the highest ML145 treatment).
-
Carefully remove the medium from the wells and add 100 µL of the prepared ML145 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the ML145 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity if applicable.
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to assess the effect of ML145 on the collective migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145 stock solution (10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells have reached confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free area.
-
Gently wash the wells with PBS to remove detached cells.
-
-
ML145 Treatment:
-
Add fresh culture medium containing the desired concentration of ML145 (e.g., 5 µM, 10 µM) or vehicle control. It is recommended to use a serum-reduced medium (e.g., 1-2% FBS) to minimize cell proliferation effects.
-
Capture an initial image (t=0) of the wound for each condition.
-
-
Image Acquisition:
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between ML145-treated and vehicle-treated cells.
-
Protocol 3: Cell Invasion Assay (Transwell Assay)
This protocol details the use of a Matrigel-coated Transwell system to evaluate the effect of ML145 on cancer cell invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
ML145 stock solution (10 mM in DMSO)
-
24-well Transwell inserts with 8 µm pores
-
Matrigel Basement Membrane Matrix
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cancer cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of ML145 or vehicle control.
-
Seed 5 x 104 to 1 x 105 cells into the upper chamber of the Matrigel-coated inserts.
-
-
Invasion Assay:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Analysis:
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field.
-
Compare the number of invaded cells between ML145-treated and vehicle-treated groups.
-
Protocol 4: Western Blot Analysis of CDC42 Downstream Signaling
This protocol provides a method to assess the effect of ML145 on the activity of CDC42 downstream signaling pathways by examining the phosphorylation status of key effector proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML145 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of CDC42 effectors (e.g., p-PAK1/2, PAK1/2, p-ERK1/2, ERK1/2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with ML145 (e.g., 10 µM) or vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-p-PAK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated effector proteins in ML145-treated cells to the vehicle control to assess the inhibition of CDC42 downstream signaling.
-
Mandatory Visualizations
CDC42 Signaling Pathway
Caption: Simplified CDC42 signaling pathway and the inhibitory action of ML145.
Experimental Workflow for Assessing ML145 Effects
Caption: General experimental workflow for studying the effects of ML145 in cell culture.
References
ML141: A Selective Cdc42 GTPase Inhibitor for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML141 (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[1][2] As a member of the Rho family of small GTPases, Cdc42 is a critical regulator of numerous cellular processes, including actin cytoskeleton organization, cell polarity, migration, and proliferation.[2] ML141 offers a valuable tool for investigating the intricate roles of Cdc42 in various physiological and pathological conditions. These application notes provide detailed protocols for in vitro assays to characterize the effects of ML141 on Cdc42 activity and downstream cellular functions.
Quantitative Data Summary
The inhibitory potency of ML141 has been evaluated across various in vitro assays and cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.
| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Notes |
| Biochemical Assays | |||
| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~2.0 (in the presence of EDTA) | Non-competitive inhibition.[1] |
| Wild-type Cdc42 | ~0.2 (in the presence of Mg2+) | ||
| Activated mutant Cdc42 (Q61L) | 5.4 | ||
| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42. | |
| Cell-Based Assays | |||
| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | Inhibition of active GTP-bound Cdc42. |
| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent cellular process. |
| HaCaT cells | 10 (non-toxic concentration) | Effective inhibition of filopodia formation. | |
| Cytotoxicity | OVCA429 cells | Insensitive up to 10 | Low cytotoxicity observed. |
| SKOV3ip cells | Some cytotoxicity at 10 | Cell line-dependent effects. | |
| Swiss 3T3 cells | Not cytotoxic up to 10 (24h) | ||
| Vero E6 cells | Not cytotoxic up to 10 (48h) | ||
| T. cruzi Replication | 3T3 cells | 2.8 | Implies a role for host cell Cdc42 in parasite replication. |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to assess the efficacy and mechanism of action of ML141.
Cdc42 Activation Pull-Down Assay
This assay is designed to specifically isolate the active, GTP-bound form of Cdc42 from cell lysates using a protein domain that binds selectively to active Cdc42, such as the p21-activated kinase 1 (PAK1) p21-binding domain (PBD).
Workflow:
Caption: Workflow for the Cdc42 Pull-Down Assay.
Materials:
-
Cells of interest
-
ML141
-
Agonist (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
PAK1-PBD agarose or magnetic beads
-
Wash Buffer
-
Elution Buffer (e.g., Laemmli sample buffer)
-
Anti-Cdc42 antibody
-
Standard Western Blotting reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentrations of ML141 or vehicle control for the specified time.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 5-10 minutes) to activate Cdc42.
-
-
Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Cdc42:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Add PAK1-PBD coupled beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Detection:
-
After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
-
GTPase-Glo™ Assay
The GTPase-Glo™ assay is a luminescent-based method that measures the activity of GTPases by quantifying the amount of GTP remaining after a GTPase reaction. A decrease in luminescence corresponds to higher GTPase activity.
Workflow:
Caption: Workflow for the GTPase-Glo™ Assay.
Materials:
-
GTPase-Glo™ Assay Kit (Promega)
-
Recombinant Cdc42 protein
-
ML141
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
GTPase Reaction Setup:
-
In a multi-well plate, prepare the GTPase reaction by adding GTPase/GAP buffer, recombinant Cdc42 protein, and the desired concentrations of ML141 or vehicle control.
-
Initiate the reaction by adding GTP to a final concentration of 10 µM.
-
Incubate the plate at room temperature for the desired time (e.g., 60-90 minutes) to allow for GTP hydrolysis.
-
-
Signal Generation and Detection:
-
Add an equal volume of reconstituted GTPase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add an equal volume of Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. A decrease in signal indicates inhibition of GTPase activity by ML141.
-
Cell Migration (Transwell) Assay
This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.
Workflow:
Caption: Workflow for the Transwell Cell Migration Assay.
Materials:
-
Cells of interest
-
ML141
-
Transwell inserts with appropriate pore size
-
Chemoattractant (e.g., serum, specific growth factors)
-
Serum-free culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation and Seeding:
-
Pre-treat the cells with various concentrations of ML141 or vehicle control for a specified duration.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Migration:
-
Place the inserts into wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Incubate the plate for a period sufficient to allow for cell migration (e.g., 6-24 hours), depending on the cell type.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image multiple fields of view for each membrane using a microscope and count the number of migrated cells.
-
Signaling Pathway
Cdc42 is a central hub in signaling pathways that control actin dynamics. Upon activation by upstream signals (e.g., from receptor tyrosine kinases or G-protein coupled receptors), GTP-bound Cdc42 interacts with a variety of downstream effectors to elicit cellular responses. ML141, by inhibiting Cdc42, can modulate these pathways.
Caption: Simplified Cdc42 Signaling Pathway and the inhibitory action of ML141.
References
Application Notes and Protocols for ML145: Considerations for In Vivo Studies
Abstract
ML145 is a potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35) and an inhibitor of the small GTPase Cdc42. While it serves as a valuable tool for in vitro research, its application in in vivo studies, particularly in rodent models, is significantly limited. This document provides a comprehensive overview of the available information on ML145 and detailed considerations for researchers contemplating its use in animal studies.
Introduction
ML145 has been identified as a dual-activity compound, targeting both GPR35 and Cdc42. GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer. Cdc42, a member of the Rho family of GTPases, is a key regulator of cell polarity, proliferation, and migration. The ability to modulate these targets makes ML145 a compound of interest for basic research and drug development. However, a critical factor for its use in preclinical animal models is its species selectivity.
Data Presentation
A thorough review of the scientific literature reveals a significant lack of quantitative data for ML145 in in vivo models. The primary reason for this is the compound's pronounced species-dependent activity, particularly concerning its GPR35 antagonism.
Table 1: Species Selectivity of ML145 as a GPR35 Antagonist
| Species | Activity | Reference |
| Human | High-affinity antagonist | [1][2][3] |
| Mouse | No significant activity | [1][2] |
| Rat | No significant activity |
Due to this species selectivity, administering ML145 to rodents with the intention of antagonizing GPR35 would likely yield inconclusive or misleading results.
Information regarding the in vivo use of ML145 as a Cdc42 inhibitor is also scarce. While other Cdc42 inhibitors have been successfully used in animal models, specific dosage and administration protocols for ML145 in this context are not well-documented in the available literature.
Experimental Protocols
Given the limitations described above, providing a detailed, validated experimental protocol for the in vivo administration of ML145 is not feasible. Researchers insistent on exploring ML145 in an in vivo setting should consider the following general guidance, adapted from protocols for other small molecule inhibitors.
General Considerations for In Vivo Small Molecule Administration (Hypothetical for ML145)
-
Vehicle Selection: A suitable vehicle must be chosen to solubilize ML145 for administration. Common vehicles for hydrophobic small molecules include:
-
DMSO (dimethyl sulfoxide)
-
PEG400 (polyethylene glycol 400)
-
Tween 80
-
Saline
-
Combinations of the above.
-
Note: Vehicle toxicity and effects on the experimental model must be evaluated in a control group.
-
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile. Potential routes include:
-
Intraperitoneal (IP) injection: Often used for systemic delivery.
-
Oral gavage (PO): To assess oral bioavailability and effects after gastrointestinal absorption.
-
Intravenous (IV) injection: For direct systemic administration and rapid distribution.
-
Subcutaneous (SC) injection: For slower, more sustained release.
-
-
Dosage Selection (Hypothetical): Without prior in vivo data for ML145, a dose-ranging study would be essential to determine a safe and potentially efficacious dose. This would typically involve:
-
Starting with a low dose, guided by in vitro potency (e.g., 1-5 mg/kg).
-
Escalating the dose in different animal cohorts.
-
Closely monitoring for signs of toxicity (weight loss, behavioral changes, etc.).
-
Establishing a maximum tolerated dose (MTD).
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Before efficacy studies, it is crucial to understand the PK/PD profile of ML145 in the chosen animal model. This would involve:
-
Administering a single dose of ML145.
-
Collecting blood samples at various time points.
-
Analyzing plasma concentrations of ML145 to determine parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
-
Assessing target engagement in relevant tissues (e.g., measuring Cdc42 activity) at different time points post-administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of ML145 and a general workflow for evaluating a novel compound in vivo.
Caption: ML145 inhibits the active, GTP-bound form of Cdc42.
Caption: General workflow for preclinical in vivo compound evaluation.
Conclusion and Recommendations
Based on the current scientific literature, the use of ML145 in in vivo studies, particularly in rodent models, is not recommended for targeting GPR35 due to its high species selectivity. For researchers interested in the in vivo inhibition of Cdc42, exploring alternative, well-characterized inhibitors with proven in vivo activity would be a more scientifically sound and efficient approach. Should a researcher decide to proceed with ML145 for in vivo studies for other purposes, extensive preliminary studies, including dose-ranging, toxicity, and pharmacokinetic assessments, are mandatory to establish a viable and reproducible experimental protocol. Extreme caution should be exercised in interpreting any results obtained without these foundational studies.
References
Preparing ML145 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), with an IC50 of 20.1 nM.[1] It is a valuable tool for studying the physiological and pathological roles of GPR35, a receptor implicated in various inflammatory diseases, cardiovascular conditions, and cancer.[2][3][4] Proper preparation of ML145 stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for preparing a 10 mM stock solution of ML145 in dimethyl sulfoxide (DMSO), along with application notes for its use in cell-based assays.
Data Presentation
Physicochemical Properties of ML145
| Property | Value | Reference |
| Chemical Formula | C24H22N2O5S2 | [5] |
| Molecular Weight | 482.57 g/mol | |
| Appearance | Solid powder | |
| Solubility in DMSO | 10 mM | |
| Purity | ≥98% (HPLC) |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | ||
| In Solvent (DMSO) | -80°C | 6 Months | |
| -20°C | 1 Month |
Note: For long-term storage, it is recommended to store ML145 as a solid powder. Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM ML145 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ML145 in DMSO.
Materials:
-
ML145 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Handle ML145 and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Weighing ML145: Carefully weigh out 4.83 mg of ML145 powder using a calibrated analytical balance. The calculation is as follows:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 482.57 g/mol = 0.0048257 g = 4.83 mg
-
-
Dissolution: Transfer the weighed ML145 powder into a sterile, light-protecting microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM ML145 stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM ML145 stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize the risk of compound precipitation, it is good practice to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate stock:
-
Dilute the 10 mM stock solution 1:10 in cell culture medium (e.g., add 10 µL of 10 mM ML145 to 90 µL of medium).
-
-
Final Working Solution Preparation: Prepare the final working solutions by further diluting the stock or intermediate solution in pre-warmed cell culture medium. The example below details the preparation of a 10 µM working solution from the 10 mM stock.
-
Calculation: To achieve a 1:1000 dilution, add 1 µL of the 10 mM ML145 stock solution to 999 µL of cell culture medium. This will result in a final ML145 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the ML145 working solution. For the example above, the vehicle control would be 1 µL of DMSO in 999 µL of medium (0.1% DMSO).
-
Application to Cells: Remove the existing medium from the cells and replace it with the prepared working solutions (or vehicle control). Ensure gentle mixing.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: ML145 antagonizes GPR35, inhibiting downstream signaling pathways.
Caption: General workflow for using ML145 in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR35 in Inflammatory Bowel Disease Using ML145
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit complex, therapeutic target in inflammatory bowel disease (IBD). Genome-wide association studies have linked GPR35 gene variants to an increased risk of IBD.[1] The role of GPR35 in the gastrointestinal tract is multifaceted, with evidence suggesting both pro- and anti-inflammatory functions depending on the specific cellular context.[] This complexity underscores the need for selective pharmacological tools to dissect its signaling pathways and elucidate its precise role in IBD pathogenesis.
ML145 is a potent and selective antagonist of human GPR35, with a reported half-maximal inhibitory concentration (IC50) of 20.1 nM.[3][4] It displays over 1000-fold selectivity for GPR35 over the related GPR55 receptor. These characteristics make ML145 a valuable tool for investigating the therapeutic potential of GPR35 inhibition in IBD.
These application notes provide a comprehensive guide to using ML145 for studying GPR35 in IBD-relevant experimental systems. We include detailed protocols for key in vitro and in vivo assays, a summary of relevant quantitative data, and diagrams of the pertinent signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of ML145
| Assay Type | Cell Line | GPR35 Agonist/Stimulus | Measured Effect | ML145 IC50 / Effective Concentration | Reference |
| β-arrestin Recruitment | HEK293 | Zaprinast | Inhibition of β-arrestin recruitment | IC50 = 20.1 nM | |
| E-cadherin Release | HT29/c1 | Bacteroides fragilis toxin (BFT) | Inhibition of BFT-induced E-cadherin release | Significant inhibition at 2 µM and 20 µM | |
| IL-8 Secretion | HT29/c1 | Bacteroides fragilis toxin (BFT) | Inhibition of BFT-induced IL-8 secretion | Significant inhibition |
Note on Species Selectivity: ML145 exhibits higher affinity for human GPR35 than for its rodent orthologs. This is a critical consideration for experimental design, and in vitro studies are best performed using human cell lines or cells engineered to express human GPR35.
Signaling Pathways and Experimental Workflows
GPR35 Signaling in Intestinal Epithelial Cells
GPR35 is expressed in intestinal epithelial cells and various immune cells. In the gut epithelium, GPR35 signaling has been implicated in both promoting inflammation and contributing to mucosal repair. Activation of GPR35 can lead to the recruitment of β-arrestin and the activation of downstream signaling cascades, including the ERK1/2 pathway, which is involved in cell migration and mucosal healing.
Experimental Workflow for Investigating ML145 in IBD Models
This workflow outlines the key steps for characterizing the effect of ML145 on GPR35 in the context of IBD, from initial in vitro validation to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML145 in Cancer Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental processes that drive cancer metastasis, the primary cause of cancer-related mortality. The Rho GTPase, Cell division control protein 42 (Cdc42), is a master regulator of these processes, controlling cell polarity, cytoskeletal dynamics, and the formation of migratory protrusions such as filopodia and lamellipodia.[1][2][3] Overexpression and hyperactivity of Cdc42 have been implicated in the progression and metastasis of numerous cancers, making it a compelling target for anti-cancer drug development.[1][4]
ML145 is a potent and selective, non-competitive inhibitor of Cdc42. It has been identified as a valuable research tool for dissecting the roles of Cdc42 in various cellular processes, including cancer cell migration and invasion. These application notes provide detailed protocols for utilizing ML145 in two standard in vitro assays: the wound healing (scratch) assay and the transwell invasion assay.
Mechanism of Action
ML145 inhibits Cdc42 activity, which in turn disrupts the downstream signaling pathways responsible for orchestrating the cytoskeletal rearrangements required for cell movement. By inhibiting Cdc42, ML145 is expected to decrease the formation of filopodia and lamellipodia, reduce cell motility, and ultimately block the invasive potential of cancer cells. The primary mechanism involves the disruption of actin polymerization, a critical step in the formation of migratory structures.
Data Presentation
The following table summarizes representative quantitative data for a Cdc42 inhibitor in cancer cell migration and invasion assays. While this data was generated using AZA197, a different Cdc42 inhibitor, it provides a strong indication of the expected dose-dependent inhibitory effects of ML145 on cancer cell lines such as SW620 colon cancer cells.
| Assay | Cell Line | Inhibitor Concentration (µM) | Observation Time (hours) | Quantitative Readout | % Inhibition (relative to control) | Reference |
| Migration | SW620 | 1 | 24 | Number of migrated cells | Significant reduction | |
| SW620 | 2 | 24 | Number of migrated cells | Dose-dependent reduction | ||
| SW620 | 5 | 24 | Number of migrated cells | Strong, dose-dependent reduction | ||
| Invasion | SW620 | 1 | 24 | Number of invaded cells | Significant reduction | |
| SW620 | 2 | 24 | Number of invaded cells | Dose-dependent reduction | ||
| SW620 | 5 | 24 | Number of invaded cells | Strong, dose-dependent reduction |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
Cancer cell line of interest (e.g., DU145, MDA-MB-231, SW620)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
ML145 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6- or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment with ML145: Add fresh serum-free or complete medium containing various concentrations of ML145 (e.g., 1, 5, 10, 20 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest ML145 concentration.
-
Image Acquisition: Immediately after adding the treatment (time 0), and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch at the same position for each well.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula:
% Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
ML145 (stock solution in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel™ or other basement membrane extract
-
Cold, serum-free medium
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain (0.1%)
-
Microscope with a camera
Protocol:
-
Coating of Transwell Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-free medium (the dilution factor should be optimized for your cell line, typically 1:3 to 1:5). Add 50-100 µL of the diluted Matrigel™ to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment with ML145: Add ML145 at various concentrations (e.g., 1, 5, 10, 20 µM) to the cell suspension. Include a vehicle control (DMSO).
-
Cell Seeding: Add 200-500 µL of the cell suspension containing ML145 or vehicle to the upper chamber of the Matrigel™-coated inserts.
-
Chemoattractant: Add 500-700 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours (incubation time should be optimized for your cell line).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-invaded cells.
-
Fixation and Staining: Fix the invaded cells on the bottom of the insert membrane by immersing the insert in methanol or paraformaldehyde for 10-20 minutes. Stain the cells with 0.1% crystal violet for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Capture images of the stained, invaded cells using a microscope.
-
Quantification: Count the number of invaded cells in several random fields of view for each insert. The results can be presented as the average number of invaded cells per field.
Mandatory Visualizations
Caption: Workflow for Transwell Invasion Assay with ML145.
Caption: Cdc42 Signaling Pathway and the inhibitory action of ML145.
References
- 1. Cdc42 in oncogenic transformation, invasion, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular subversion of Cdc42 signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuronal Activity and GPR35 with ML145
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35), to investigate neuronal activity. This document includes detailed protocols for key experiments, quantitative data on ML145 and other relevant ligands, and diagrams of associated signaling pathways and experimental workflows.
Introduction to ML145 and GPR35 in Neuronal Function
G protein-coupled receptor 35 (GPR35) is an orphan receptor that is increasingly recognized for its role in the central nervous system. Expressed in various neuronal populations, including those in the hippocampus, GPR35 is implicated in the modulation of synaptic transmission and neuronal excitability.[1] The study of GPR35 has been facilitated by the development of specific pharmacological tools, such as ML145.
ML145 is a potent and selective antagonist of human GPR35, with a reported IC50 of approximately 20.1 nM.[2][] It displays over 1000-fold selectivity for GPR35 over the related GPR55 receptor.[2][4] It is important to note that ML145 exhibits species-specific activity, with significantly lower potency at rodent GPR35 orthologs. This makes it an ideal tool for studying human GPR35 in recombinant systems or human-derived cells, but requires careful consideration when used in rodent models.
Quantitative Data: Ligand Affinities and Potencies at GPR35
The following table summarizes the binding affinities and functional potencies of ML145 and other common GPR35 ligands. This data is essential for designing experiments and interpreting results.
| Compound | Action | Species | Assay Type | Potency (IC50/EC50) | Reference |
| ML145 | Antagonist | Human | β-arrestin recruitment | ~20.1 nM | |
| Rodent | β-arrestin recruitment | Low micromolar / Ineffective | |||
| Zaprinast | Agonist | Human | β-arrestin recruitment | Micromolar | |
| Rat | β-arrestin recruitment | Sub-micromolar | |||
| Kynurenic Acid | Agonist | Human | β-arrestin recruitment | High micromolar | |
| Pamoic Acid | Agonist | Human | G protein activation | ~3.6 nM | |
| Rodent | G protein activation | Very low potency | |||
| CID-2745687 | Antagonist | Human | β-arrestin recruitment | ~10-20 nM | |
| Rodent | β-arrestin recruitment | Ineffective |
Signaling Pathways of GPR35 in Neurons
GPR35 activation in neurons can trigger multiple downstream signaling cascades, primarily through Gαi/o and Gα13 G-proteins, as well as through β-arrestin-mediated pathways. These pathways can ultimately influence ion channel activity, gene expression, and other cellular processes, thereby modulating neuronal function.
Caption: GPR35 Signaling Pathways in Neurons.
Experimental Workflow: Investigating ML145 Effects on Neuronal Activity
The following diagram outlines a typical experimental workflow for characterizing the effect of ML145 on neuronal activity using primary hippocampal neurons and electrophysiology.
Caption: Experimental workflow for studying ML145.
Detailed Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
-
Transfer the hippocampi to a tube containing 0.25% trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate the trypsin.
-
Add DNase I to a final concentration of 0.1 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this every 3-4 days.
Protocol 2: Electrophysiological Recording of Neuronal Activity in Hippocampal Slices
This protocol details the procedure for whole-cell patch-clamp recordings from neurons in acute hippocampal slices to assess the effects of ML145.
Materials:
-
Adult rat or mouse
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF for recording
-
Vibrating microtome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution for patch pipettes (e.g., K-gluconate based)
-
GPR35 agonist (e.g., Zaprinast)
-
ML145
Procedure:
-
Anesthetize and decapitate the animal according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a slice in the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Identify neurons for recording using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline neuronal activity (e.g., spontaneous firing rate, resting membrane potential, postsynaptic potentials) for a stable period.
-
Apply a GPR35 agonist (e.g., 10 µM Zaprinast) to the bath and record the change in neuronal activity.
-
After the agonist effect has stabilized, co-apply ML145 (e.g., 1 µM) with the agonist and record the reversal of the agonist's effect.
-
To generate a dose-response curve, apply increasing concentrations of ML145 in the presence of a fixed concentration of the agonist.
Protocol 3: β-Arrestin Recruitment Assay
This protocol describes a common method to quantify the antagonist effect of ML145 on GPR35 using a commercially available β-arrestin recruitment assay system (e.g., PathHunter®).
Materials:
-
HEK293 cells stably co-expressing human GPR35 tagged with a ProLink™ tag and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
GPR35 agonist (e.g., Zaprinast)
-
ML145
-
Detection reagents for the enzyme complementation system
-
Luminometer
Procedure:
-
Seed the engineered HEK293 cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.
-
Prepare a dilution series of ML145 in assay buffer.
-
Prepare a solution of the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and replace it with assay buffer.
-
Add the ML145 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the agonist solution to the wells (in the continued presence of ML145) and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature in the dark.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of the agonist response by ML145 at each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
ML145 is a valuable pharmacological tool for elucidating the role of GPR35 in neuronal function. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to investigate the impact of GPR35 modulation on neuronal activity. The provided signaling pathway and experimental workflow diagrams offer a visual guide to the complex processes involved. Careful consideration of the species-selectivity of ML145 is crucial for the successful design and interpretation of experiments.
References
Application Notes and Protocols for ML145 Treatment in Animal Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML145 is a potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35), with an IC50 of 20.1 nM.[1] GPR35 is an orphan receptor primarily expressed in immune and gastrointestinal tissues. Its involvement in inflammatory processes has made it a potential therapeutic target for conditions such as inflammatory bowel disease (IBD).
A critical consideration for in vivo studies of ML145 is its significant species-specificity. ML145 displays high affinity for human GPR35 but has negligible activity at rodent orthologs of the receptor.[2][3][4] This renders standard mouse and rat models unsuitable for preclinical evaluation of ML145. Consequently, it is imperative to use genetically modified animal models, such as those expressing human GPR35, to appropriately study the efficacy and mechanism of action of ML145 in vivo.
These application notes provide a detailed, albeit hypothetical, protocol for the use of ML145 in a humanized GPR35 mouse model of Dextran Sulfate Sodium (DSS)-induced colitis, a well-established and clinically relevant model of IBD.[5]
Data Presentation
The following table summarizes hypothetical quantitative data from a preclinical study evaluating the efficacy of ML145 in a humanized GPR35 mouse model of DSS-induced colitis.
Table 1: Hypothetical Efficacy Data of ML145 in a Humanized GPR35 Mouse Model of DSS-Induced Colitis
| Parameter | Vehicle Control Group | ML145 Treatment Group (10 mg/kg) | ML145 Treatment Group (30 mg/kg) |
| Animal Model | Humanized GPR35 Knock-in (C57BL/6 background) | Humanized GPR35 Knock-in (C57BL/6 background) | Humanized GPR35 Knock-in (C57BL/6 background) |
| Number of Animals | n=10 | n=10 | n=10 |
| DSS Concentration | 2.5% in drinking water | 2.5% in drinking water | 2.5% in drinking water |
| Treatment Duration | 7 days | 7 days | 7 days |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Disease Activity Index (Day 7) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2** |
| Body Weight Loss (Day 7) | 18% ± 2.5% | 10% ± 1.8% | 7% ± 1.5% |
| Colon Length (cm) | 6.2 ± 0.5 | 7.8 ± 0.4* | 8.5 ± 0.3 |
| Histological Score | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.8 ± 0.6** |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.8 ± 0.7 | 2.5 ± 0.5 | 1.8 ± 0.4** |
*p < 0.05, **p < 0.01 compared to Vehicle Control Group. Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model
-
Model: Male or female humanized GPR35 knock-in mice on a C57BL/6 background, 8-10 weeks of age.
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Acute Colitis
-
Reagent: Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Procedure:
-
Prepare a 2.5% (w/v) solution of DSS in sterile drinking water. The solution should be freshly prepared.
-
Provide the DSS solution as the sole source of drinking water to the mice for 7 consecutive days.
-
A control group of mice should receive regular sterile drinking water.
-
Preparation and Administration of ML145
-
Formulation:
-
Prepare a stock solution of ML145 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
On each day of treatment, dilute the stock solution to the final desired concentrations (e.g., 10 mg/kg and 30 mg/kg) with the vehicle.
-
-
Administration:
-
Administer ML145 or vehicle control via intraperitoneal (i.p.) injection once daily, starting from day 0 (the first day of DSS administration) and continuing for 7 days.
-
The injection volume should be adjusted based on the individual mouse's body weight (e.g., 10 µL/g).
-
Assessment of Colitis Severity
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily based on the following scoring system:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Blood in Stool: 0 (none), 2 (occult blood), 4 (gross bleeding)
-
-
-
Terminal Evaluation (Day 7):
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Harvest the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a distal segment of the colon for histological analysis and another segment for myeloperoxidase (MPO) assay.
-
Histological Analysis
-
Fix the colon tissue sample in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the slides for inflammation severity and tissue damage by a blinded observer.
Myeloperoxidase (MPO) Assay
-
Homogenize the colon tissue sample in an appropriate buffer.
-
Determine MPO activity, an indicator of neutrophil infiltration, using a commercially available MPO assay kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: GPR35 signaling pathway and the inhibitory action of ML145.
Experimental Workflow
Caption: Experimental workflow for evaluating ML145 in DSS-induced colitis.
References
- 1. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 2. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML145 Technical Support Center: Troubleshooting Solubility and Experimental Use
Welcome to the technical support center for ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of ML145 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ML145 and what is its primary mechanism of action?
ML145 is a selective and competitive antagonist of human GPR35, with an IC50 of approximately 20.1 nM.[1] It displays over 1000-fold selectivity for GPR35 compared to GPR55.[1] ML145 acts by blocking the signaling pathways activated by GPR35. The GPR35 receptor is known to couple to various G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the modulation of downstream effectors such as adenylyl cyclase, phospholipase C, and RhoA.[2]
Q2: What is the recommended solvent for dissolving ML145?
The most commonly recommended solvent for dissolving ML145 is dimethyl sulfoxide (DMSO).[1]
Q3: How should I store ML145 powder and stock solutions?
-
Powder: Store the solid compound in a dry, dark place at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock Solutions: Aliquot and store DMSO stock solutions at -20°C for several months. Some sources suggest that storage at -80°C can extend the stability of the stock solution. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue 1: My ML145 powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility table below for maximum concentrations.
-
Gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution.
-
Issue 2: I observe precipitation when I dilute my ML145 DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).
-
Possible Cause: ML145 has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Solutions:
-
Lower the final concentration: The final concentration of ML145 in your aqueous solution may be too high. Try using a more dilute working solution.
-
Optimize the dilution method:
-
Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.
-
Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.
-
-
Increase the final DMSO concentration (cell-dependent): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. A slightly higher DMSO concentration in the final assay medium can help maintain the solubility of ML145. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Use a surfactant or protein-containing medium: If compatible with your experimental design, the presence of proteins (like those in fetal bovine serum, FBS) or a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help to stabilize the compound in solution.
-
Data Presentation: ML145 Solubility
The following table summarizes the reported solubility of ML145 in DMSO from various suppliers. Information on solubility in other solvents is limited, and it is generally expected to have low solubility in aqueous buffers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ~48.26 | ~100 |
Note: The molecular weight of ML145 is approximately 482.57 g/mol . Solubility can vary between batches and suppliers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM ML145 Stock Solution in DMSO
Materials:
-
ML145 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the ML145 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of ML145 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.4826 mg of ML145. For ease of handling, it is often more practical to prepare a larger volume (e.g., weigh 4.826 mg for 10 mL of stock solution).
-
Add the appropriate volume of anhydrous DMSO to the ML145 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial or warm it to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a dark, dry place.
Protocol 2: Preparation of ML145 Working Solutions for Cell-Based Assays
Materials:
-
10 mM ML145 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM ML145 stock solution at room temperature.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to prepare intermediate concentrations if a dose-response curve is being generated. This ensures that the final concentration of DMSO in the assay wells remains consistent across different ML145 concentrations.
-
To prepare the final working solution, dilute the ML145 DMSO stock (or intermediate dilution) into the pre-warmed aqueous buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add the DMSO solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Important Considerations for Cell-Based Assays:
-
Vehicle Control: Always include a vehicle control in your experiments. This should be cells treated with the same final concentration of DMSO as your highest ML145 concentration.
-
Final DMSO Concentration: Aim to keep the final DMSO concentration in your cell culture wells below 0.5% (v/v), although the tolerance can be cell-line dependent. It is advisable to perform a DMSO toxicity test for your specific cell line.
Visualizations
GPR35 Signaling Pathway
References
ML 145 off-target effects and specificity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the GPR35 antagonist, ML145.
Frequently Asked Questions (FAQs)
1. What is ML145 and what is its primary target?
ML145 is a selective and competitive antagonist of the human G protein-coupled receptor 35 (GPR35).[1][2][3] It has an IC50 of 20.1 nM for human GPR35.[1][2]
2. What is the selectivity profile of ML145?
ML145 is highly selective for human GPR35 over the closely related receptor GPR55, with over 1000-fold greater selectivity. The IC50 for GPR55 is 21.7 µM.
3. Is ML145 active against rodent GPR35 orthologs?
No, ML145 has no significant activity at either the mouse or rat GPR35 orthologs. This is a critical consideration for in vivo experimental design.
4. What are the known downstream signaling pathways of GPR35 that ML145 antagonizes?
GPR35 is known to couple to several G protein families, including Gαi/o, Gα12/13, and to recruit β-arrestin-2. Activation of these pathways can lead to the modulation of downstream effectors such as ERK, MAPK, and NF-κB. ML145, as an antagonist, is expected to block these signaling events upon GPR35 activation by an agonist.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with ML145.
| Problem | Possible Cause | Recommended Solution |
| No or low antagonist activity observed in an in vitro assay. | Species Mismatch: The assay is being performed using rodent cells or receptors. | ML145 is inactive at rodent GPR35. Ensure your assay uses human GPR35 or cells endogenously expressing the human receptor. |
| Compound Insolubility: ML145 may have precipitated out of the aqueous assay buffer. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls. | |
| Compound Degradation: ML145 solutions may be unstable. | It is recommended to prepare fresh solutions of ML145 for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Incorrect Assay Conditions: The agonist concentration used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism. | Perform an agonist dose-response curve to determine the EC80 concentration. Use this concentration for antagonist inhibition assays to ensure a sufficient window for observing a rightward shift in the agonist dose-response curve. | |
| High background signal in the assay. | Non-specific Binding: ML145 may be binding to other components in the assay, such as the plate or other proteins. | Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects. Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the assay buffer to reduce non-specific binding. |
| Cell Health Issues: Unhealthy or stressed cells can lead to a high background signal. | Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density and culture conditions. | |
| Inconsistent results between experiments. | Variability in Reagent Preparation: Inconsistent preparation of ML145 solutions or other reagents. | Prepare larger batches of reagents where possible and aliquot for single use to ensure consistency. Always prepare fresh dilutions of ML145 for each experiment. |
| Cell Passage Number: High passage numbers can lead to changes in receptor expression and cellular responses. | Use cells with a low and consistent passage number for all experiments. |
Quantitative Data Summary
Table 1: Potency and Selectivity of ML145
| Target | Assay Type | Species | Potency (IC50) | Reference |
| GPR35 | Antagonist Activity | Human | 20.1 nM | |
| GPR55 | Antagonist Activity | Human | 21.7 µM | |
| GPR35 | Antagonist Activity | Rodent | No significant activity |
Experimental Protocols
Off-Target Specificity Testing: Kinase and GPCR Panel Screening
To comprehensively assess the specificity of ML145, screening against a broad panel of kinases and other GPCRs is recommended. While specific screening data for ML145 is not publicly available, the following protocol outlines a general approach using commercially available services.
Objective: To determine the inhibitory activity of ML145 against a panel of purified kinases and a panel of GPCRs.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of ML145 (e.g., 10 mM) in 100% DMSO.
-
Submit the stock solution to a commercial provider (e.g., Eurofins Discovery, Promega) for screening.
-
-
Kinase Panel Screening (e.g., KinaseProfiler™):
-
The service provider will typically perform radiometric or luminescence-based assays.
-
ML145 will be tested at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The percentage of inhibition of kinase activity will be determined.
-
For any "hits" (typically >50% inhibition), a follow-up IC50 determination should be requested.
-
-
GPCR Panel Screening (e.g., SafetyScreen44™ Panel):
-
This typically involves radioligand binding assays.
-
ML145 is screened at a fixed concentration (e.g., 10 µM) against a panel of GPCRs, ion channels, and transporters.
-
The percentage of displacement of a specific radioligand is measured.
-
Significant activity is generally considered to be >50% inhibition of binding.
-
-
Data Analysis:
-
Compile the percentage inhibition data for all targets.
-
For targets with significant inhibition, report the IC50 values.
-
This data will provide a comprehensive off-target profile for ML145.
-
GPR35 Functional Assay: β-Arrestin Recruitment
This assay measures the ability of ML145 to antagonize agonist-induced recruitment of β-arrestin-2 to GPR35.
Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line such as HEK293 that stably expresses a β-arrestin-2 reporter system (e.g., PathHunter™ β-arrestin cells).
-
Transiently or stably transfect these cells with a vector expressing human GPR35 fused to a complementary enzyme fragment (e.g., ProLink™).
-
-
Assay Preparation:
-
Seed the transfected cells into 96-well or 384-well white, clear-bottom assay plates at an optimized density and allow them to attach overnight.
-
Prepare a dose-response curve of a known GPR35 agonist (e.g., zaprinast, pamoic acid) to determine the EC80 concentration.
-
-
Antagonist Assay:
-
Prepare serial dilutions of ML145 in assay buffer.
-
Pre-incubate the cells with the different concentrations of ML145 or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Add the GPR35 agonist at its EC80 concentration to all wells except for the negative control.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents for the enzyme complementation system (e.g., chemiluminescent substrate).
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with the vehicle-treated cells as 100% and the unstimulated cells as 0%.
-
Plot the normalized response against the logarithm of the ML145 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: GPR35 Signaling Pathways Antagonized by ML145.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Optimizing ML145 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML145 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is ML145 and what is its primary mechanism of action?
A1: ML145 is a selective and competitive antagonist of the human G protein-coupled receptor 35 (GPR35).[1] Its primary mechanism of action is to block the signaling cascade initiated by the activation of GPR35.
Q2: What is the recommended starting concentration for ML145 in cell-based assays?
A2: A good starting point for ML145 concentration in cell-based assays is around its IC50 value, which is approximately 20.1 nM.[1] However, the optimal concentration can vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store ML145 stock solutions?
A3: ML145 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to note that solutions of ML145 are reported to be unstable. Therefore, it is recommended to prepare fresh solutions for each experiment or to store them in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
Q4: Is ML145 active against rodent GPR35?
A4: No, ML145 has been reported to have no significant activity at rodent GPR35 orthologs. Therefore, it is best suited for studies involving human cells or human GPR35-expressing systems.
Q5: What are the known downstream signaling pathways affected by GPR35 activation that would be inhibited by ML145?
A5: GPR35 couples to Gαi/o and Gα12/13 G proteins.[2] Its activation can influence several downstream signaling pathways, including the MAPK/ERK and AKT pathways. ML145, as an antagonist, is expected to inhibit these downstream effects.
Data Presentation
The following table summarizes the known inhibitory concentration of ML145. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| ML145 | Human GPR35 | 20.1 nM | - | β-arrestin recruitment | |
| ML145 | Human GPR35 | pA2: 8.67-8.83 | HEK293T | BRET-based GPR35-β-arrestin-2 interaction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of ML145 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ML145
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ML145 in complete cell culture medium. Remove the old medium from the wells and add the ML145 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest ML145 concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Boyden Chamber Assay)
This protocol provides a framework for evaluating the effect of ML145 on cell migration.
Materials:
-
Cells of interest
-
Serum-free and complete cell culture medium
-
ML145
-
Boyden chamber inserts (e.g., Transwell®) with appropriate pore size
-
24-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Chemoattractant Addition: Add a chemoattractant (e.g., fetal bovine serum or a specific chemokine) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of ML145 or a vehicle control. Seed the cell suspension into the upper chamber of the Boyden chamber inserts.
-
Incubation: Incubate the plate for a duration sufficient for cell migration to occur (this needs to be optimized for each cell type).
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
GPR35 Signaling Assay (Calcium Flux Assay)
This protocol is a general guide to measure the effect of ML145 on GPR35-mediated calcium mobilization.
Materials:
-
Cells expressing human GPR35
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
ML145
-
GPR35 agonist (e.g., Zaprinast)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the microplate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition (Antagonist Mode): Add different concentrations of ML145 or a vehicle control to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a GPR35 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The inhibitory effect of ML145 is determined by the reduction in the agonist-induced calcium signal.
Mandatory Visualization
Caption: GPR35 signaling pathway and the inhibitory action of ML145.
Caption: General experimental workflow for optimizing ML145 concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibitory effect of ML145 | - ML145 concentration is too low.- ML145 solution has degraded.- The cell line does not express functional human GPR35.- Assay incubation time is not optimal. | - Perform a dose-response curve with a wider concentration range.- Prepare fresh ML145 stock and working solutions for each experiment.- Confirm GPR35 expression in your cell line (e.g., by qPCR or Western blot).- Optimize the incubation time for both ML145 pre-incubation and the main assay. |
| High background signal | - Non-specific binding of ML145.- Autofluorescence of ML145 (in fluorescence-based assays).- Contamination of cell culture or reagents. | - Reduce the concentration of ML145.- Include appropriate controls (e.g., cells treated with vehicle only, wells with medium only) to determine background levels.- Check for and address any potential contamination in your cell culture or reagents. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before and during seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with PBS to maintain humidity. |
| Unexpected cell death or cytotoxicity | - ML145 concentration is too high.- High concentration of DMSO in the final assay volume. | - Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of ML145 for your specific cell line.- Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. |
References
troubleshooting inconsistent results with ML 145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML-145, a selective antagonist of G protein-coupled receptor 35 (GPR35).
Troubleshooting Inconsistent Results with ML-145
Inconsistent results in experiments involving ML-145 can arise from various factors, from procedural inconsistencies to issues with the compound itself. This guide provides a structured approach to troubleshooting.
Question: My experimental results with ML-145 are not reproducible. What are the common causes and how can I troubleshoot them?
Answer:
Inconsistent results with ML-145 can be frustrating. Below is a step-by-step guide to help you identify and resolve the potential issues.
Step 1: Verify Experimental Design and Controls
A common source of variability is the experimental setup itself.
-
Positive and Negative Controls: Are you consistently using appropriate controls?
-
Positive Control: An agonist for GPR35 (e.g., Zaprinast, Pamoic Acid) should be used to confirm that the GPR35 signaling pathway is active in your cell system.
-
Negative Control (Vehicle): The vehicle for ML-145 (typically DMSO) should be used as a negative control to account for any effects of the solvent on the cells.
-
-
Species Specificity: A critical consideration is that ML-145 is a highly selective antagonist for human GPR35 and has been shown to have little to no activity on rodent (mouse and rat) orthologs of the receptor.[1][2][3] Ensure your experiments are being conducted in a human cell line or a system expressing human GPR35.
Step 2: Assess ML-145 Compound Integrity and Handling
The stability and handling of ML-145 are crucial for consistent results.
-
Stock Solution Preparation:
-
ML-145 is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and anhydrous, as water can affect the solubility and stability of some compounds.
-
Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
-
Working Concentration:
-
The reported IC50 for ML-145 is approximately 20.1 nM for human GPR35.[] However, the optimal concentration for your specific assay will depend on the cell type, agonist concentration, and the specific endpoint being measured. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.
-
-
Solubility in Media:
-
When diluting the DMSO stock of ML-145 into your aqueous cell culture media, ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and ensure the compound remains in solution. Precipitation of the compound can lead to a significant decrease in its effective concentration and thus, inconsistent results.
-
Step 3: Evaluate Cell Culture and Assay Conditions
The health and handling of your cells can significantly impact the outcome of your experiments.
-
Cell Line Authentication: Confirm the identity of your cell line (e.g., through STR profiling). Misidentified or cross-contaminated cell lines are a common source of irreproducible data.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, which may alter the expression of GPR35 or its downstream signaling components.
-
Cell Density: The density of cells at the time of the experiment can influence the results. Ensure that you are seeding and treating cells at a consistent density for all experiments.
-
Incubation Time: The optimal incubation time with ML-145 should be determined empirically for your assay. This will depend on the kinetics of the GPR35 signaling pathway and the specific endpoint being measured.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent ML-145 results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML-145?
A1: ML-145 is a selective and competitive antagonist of the human G protein-coupled receptor 35 (GPR35). It blocks the binding of agonists to GPR35, thereby inhibiting its downstream signaling pathways.
Q2: What is the recommended solvent and storage for ML-145?
A2: ML-145 is soluble in DMSO. Stock solutions should be stored at -20°C or -80°C. To avoid degradation, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: Can I use ML-145 in my mouse or rat experiments?
A3: It is not recommended. ML-145 shows high selectivity for human GPR35 and has been demonstrated to be significantly less potent or inactive at rodent GPR35 orthologs. For in vivo studies in rodents or in vitro studies using rodent cells, a different antagonist with proven activity on the rodent receptor should be used.
Q4: What are the known signaling pathways downstream of GPR35 that can be inhibited by ML-145?
A4: GPR35 is known to couple to several G proteins, primarily Gαi/o and Gα12/13. Upon activation, it can modulate various downstream signaling pathways, including:
-
β-arrestin recruitment: This is a common readout for GPR35 activity.
-
MAPK/ERK pathway: GPR35 activation can influence this pathway, which is involved in cell proliferation and differentiation.
-
NF-κB signaling: GPR35 has been implicated in inflammatory responses through the modulation of the NF-κB pathway.
-
RhoA activation: Coupling to Gα12/13 can lead to the activation of the RhoA pathway, which is involved in cytoskeleton organization.
-
YAP/TAZ activity: Recent studies have shown that GPR35 can promote YAP/TAZ activity, which is involved in cell proliferation and organ size control.
The specific pathway that is dominant can be cell-type dependent.
GPR35 Signaling Pathway Diagram
Caption: Simplified GPR35 signaling and the inhibitory action of ML-145.
Experimental Protocols
Note: The following is a generalized protocol for a cell-based assay to evaluate the inhibitory effect of ML-145 on GPR35 signaling. This should be optimized for your specific cell line and assay endpoint.
Protocol: Inhibition of Agonist-Induced GPR35 Activation in a Human Cell Line (e.g., HT-29)
Materials:
-
Human cell line endogenously expressing GPR35 (e.g., HT-29)
-
Complete cell culture medium
-
ML-145
-
GPR35 agonist (e.g., Zaprinast)
-
DMSO (cell culture grade)
-
Assay buffer (e.g., HBSS)
-
96-well cell culture plates (clear bottom, white or black for luminescence/fluorescence)
-
Reagents for detecting the desired downstream signal (e.g., cAMP assay kit, β-arrestin recruitment assay system, or reagents for Western blotting to detect phosphorylated ERK)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. This needs to be optimized for your cell line.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of ML-145 in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the GPR35 agonist in DMSO or an appropriate solvent.
-
On the day of the experiment, prepare serial dilutions of ML-145 and the agonist in assay buffer or serum-free medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.1%).
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the desired concentrations of ML-145 (or vehicle control) to the respective wells. It is recommended to test a range of concentrations (e.g., from 1 nM to 10 µM).
-
Incubate the cells with ML-145 for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C. This pre-incubation time may need to be optimized.
-
-
Agonist Stimulation:
-
Following the pre-incubation with ML-145, add the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80). This allows for the detection of inhibitory effects.
-
Incubate for the optimal time to induce the downstream signal of interest (this can range from minutes for calcium flux or cAMP changes to hours for gene expression).
-
-
Signal Detection:
-
Lyse the cells (if required by the assay) and proceed with the detection of the downstream signal according to the manufacturer's instructions for your chosen assay (e.g., measure cAMP levels, β-arrestin recruitment, or protein phosphorylation).
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data to the vehicle control (agonist only) and the no-agonist control.
-
Plot the dose-response curve for ML-145 and calculate the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| ML-145 IC50 | 20.1 nM | Human | |
| ML-145 Activity | Low to no activity | Mouse, Rat |
References
stability of ML 145 in solution and storage conditions
This technical support center provides guidance on the stability of the GPR35 antagonist, ML145, in solution and outlines recommended storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of ML145 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of ML145?
A1: For long-term storage, it is recommended to store solid ML145 at -20°C. For short-term storage, 4°C is acceptable. The compound should be kept in a dry, dark place.
Q2: What is the recommended solvent for preparing ML145 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of ML145.
Q3: How should I store ML145 stock solutions?
A3: ML145 stock solutions in DMSO can be stored at -20°C for several months. For short-term storage, 4°C is suitable for a few days to weeks. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of ML145 in DMSO?
A4: ML145 is soluble in DMSO at a concentration of up to 100 mM (48.26 mg/mL).
Q5: Is ML145 stable in aqueous solutions?
A5: While specific data on the stability of ML145 in various aqueous buffers is limited, a study has reported its stability in plasma. ML145 showed moderate stability in human plasma (77% remaining after a certain period) and higher stability in mouse plasma (94% remaining). However, it exhibited poor stability in human and mouse liver microsomes, suggesting susceptibility to metabolic degradation. The stability in aqueous buffers used for in vitro assays may vary depending on the pH, temperature, and composition of the buffer. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Q6: Can I freeze-thaw my ML145 stock solution in DMSO?
A6: While several freeze-thaw cycles may not significantly damage many small molecules in DMSO, it is best practice to minimize them. DMSO is hygroscopic and can absorb moisture from the air upon opening, which may affect the stability of the compound over time. Aliquoting the stock solution is the best way to avoid this issue.
Troubleshooting Guide
Issue: My ML145 precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer.
-
Cause: The aqueous solubility of ML145 may have been exceeded. Hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO can precipitate when diluted into an aqueous medium.
-
Solutions:
-
Lower the final concentration: Try using a lower final concentration of ML145 in your assay.
-
Increase the DMSO concentration (with caution): A slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. However, always include a vehicle control in your experiment to ensure the DMSO concentration itself is not affecting the biological outcome.
-
Sonication: Briefly sonicate the diluted solution to aid in dissolving any precipitate.
-
Prepare fresh dilutions: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock solution immediately before use.
-
Issue: I am observing inconsistent or weaker than expected activity of ML145 in my experiments.
-
Cause: This could be due to the degradation of ML145 in your stock solution or in the aqueous assay buffer.
-
Solutions:
-
Use a fresh stock solution: If your DMSO stock solution is old or has been stored improperly, prepare a fresh one.
-
Prepare working solutions fresh: Dilute the DMSO stock into your aqueous buffer immediately before starting your experiment. Do not store ML145 in aqueous solutions for extended periods.
-
Perform a stability check: If you suspect instability in your assay conditions, you can perform a simple stability experiment by incubating ML145 in your assay buffer for the duration of your experiment and then testing its activity.
-
Data Presentation
Table 1: Recommended Storage Conditions for ML145
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 4°C | Short-term (days to weeks) | Store in a dry, dark place. | |
| Stock Solution (in DMSO) | -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Short-term (days to weeks) |
Table 2: Known Stability of ML145 in Biological Matrices
| Matrix | Stability | Notes |
| Human Plasma | 77% remaining | Indicates moderate stability. |
| Mouse Plasma | 94% remaining | Indicates good stability. |
| Human Liver Microsomes | 2.4% remaining | Indicates poor metabolic stability. |
| Mouse Liver Microsomes | 7.0% remaining | Indicates poor metabolic stability. |
Note: The time points for the stability assessment in plasma and microsomes were not specified in the available public data.
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol helps determine the approximate kinetic solubility of ML145 in a specific aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve ML145 in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:50 dilution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
(Optional) Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
Protocol 2: Assessment of Chemical Stability in Solution by HPLC
This protocol outlines a general procedure to evaluate the stability of ML145 in a solution over time using High-Performance Liquid Chromatography (HPLC).
-
Prepare Initial Sample (T=0):
-
Prepare a solution of ML145 in the desired buffer (e.g., cell culture medium or physiological buffer) at the final working concentration.
-
Immediately take an aliquot and mix it with an equal volume of a cold organic solvent (e.g., acetonitrile) to stop any degradation. This is your T=0 sample.
-
-
Incubate Sample: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).
-
Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis:
-
Centrifuge all the collected samples to pellet any precipitated material.
-
Analyze the supernatant of each sample by a validated reverse-phase HPLC method to quantify the amount of ML145 remaining.
-
-
Data Analysis: Plot the percentage of ML145 remaining versus time to determine its stability under the tested conditions.
Visualizations
Caption: Workflow for assessing the kinetic solubility of ML145.
Caption: Workflow for assessing the chemical stability of ML145 in solution.
Technical Support Center: Mitigating Cytotoxicity of ML145 in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with "ML145" in long-term experiments.
Crucial Initial Step: Identifying Your Compound
It has come to our attention that the designation "ML145" is associated with two distinct research compounds. To effectively troubleshoot cytotoxicity, it is imperative to first correctly identify the molecule you are using.
-
ML145 (CID-2286812; CAS 1164500-72-4): A selective antagonist of the G-protein coupled receptor 35 (GPR35).[1][2]
-
ML141 (CID-2950007; CAS 71203-35-5): A selective, allosteric inhibitor of the Rho GTPase Cdc42. This compound is sometimes colloquially referred to as "ML145" in some contexts, leading to potential confusion.[3][4]
Please verify the CAS number and intended target of your compound before proceeding. This guide is divided into two sections to address the specific challenges associated with each molecule.
Section 1: ML145 (GPR35 Antagonist)
This section provides guidance for mitigating the cytotoxicity of ML145, a selective antagonist of GPR35.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures with ML145. What are the first troubleshooting steps?
A1: High cytotoxicity in long-term experiments can stem from several factors. A systematic approach is recommended:
-
Confirm Compound Identity and Purity: Ensure you are using the correct GPR35 antagonist ML145 and that the purity of your stock is high. Impurities from synthesis can contribute to cytotoxicity.
-
Determine the IC50 for Cytotoxicity: Perform a dose-response experiment to determine the concentration of ML145 that causes 50% cell death (IC50) in your specific cell line over your intended experimental duration. This will help establish a working concentration range.
-
Optimize Experimental Parameters: Adjusting factors like cell density, serum concentration, and the frequency of media changes can help mitigate cytotoxicity.
Q2: Could the solvent for ML145 be the source of toxicity?
A2: Yes. Solvents like DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure. Always run a vehicle control with the same concentration of solvent used to dissolve ML145 to assess its specific contribution to cell death. Aim for a final DMSO concentration below 0.5% in your culture medium.
Q3: Is ML145 stable in cell culture medium for long-term experiments?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death even at low concentrations of ML145. | High sensitivity of the cell line to GPR35 antagonism or off-target effects. | 1. Perform a thorough dose-response analysis to find a sub-toxic concentration. 2. Consider using a different cell line that may be less sensitive. 3. Test for off-target effects by examining pathways unrelated to GPR35. |
| Cytotoxicity increases dramatically after several days in culture. | Compound accumulation, degradation into toxic byproducts, or cumulative stress on the cells. | 1. Implement a media change schedule that includes fresh ML145 to remove potential toxic byproducts and replenish nutrients. 2. Lower the working concentration of ML145 for longer-term experiments. 3. Assess the stability of ML145 in your specific culture medium over time. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell culture conditions or compound preparation. | 1. Standardize cell passage number, seeding density, and media components. 2. Prepare fresh stock solutions of ML145 and aliquot for single use to avoid repeated freeze-thaw cycles. 3. Ensure consistent incubation times and conditions. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of ML145
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ML145 in your cell culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of ML145 or the vehicle control.
-
Incubation: Incubate the plate for your desired long-term experimental duration (e.g., 3, 5, 7 days).
-
Viability Assay: At each time point, assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway
Caption: GPR35 signaling pathway and the inhibitory action of ML145.
Section 2: ML141 (Cdc42 Inhibitor)
This section provides guidance for mitigating the cytotoxicity of ML141, a selective inhibitor of Cdc42. Note that this compound is sometimes misidentified as "ML145".
Frequently Asked Questions (FAQs)
Q1: Is ML141 expected to be cytotoxic in long-term experiments?
A1: Published data suggests that ML141 has low cytotoxicity in several cell lines at concentrations up to 10 µM for up to 4 days. However, some cell-line specific cytotoxicity has been observed. In long-term experiments (beyond 4 days) or at higher concentrations, the potential for cytotoxicity increases due to cumulative effects or off-target activities.
Q2: What are the primary strategies for reducing ML141 cytotoxicity in vitro?
A2: The key strategies include:
-
Careful Dose Selection: Use the lowest effective concentration of ML141 that achieves the desired biological effect (inhibition of Cdc42 activity).
-
Intermittent Dosing: For very long-term experiments, consider a pulsed-dosing strategy where the compound is added for a specific period and then washed out, allowing the cells to recover.
-
Monitor Cell Health: Regularly monitor the morphology and confluence of your cells. Signs of stress, such as rounding up or detachment, can be early indicators of cytotoxicity.
Q3: How can I confirm that the observed cytotoxicity is due to ML141 and not other factors?
A3: To confirm that ML141 is the cause of cytotoxicity, you can perform a rescue experiment. After treating with ML141, wash out the compound and replace it with fresh medium. If the cells recover and resume normal growth, it suggests the cytotoxic effect was due to the compound. Additionally, using a structurally distinct Cdc42 inhibitor as a control can help verify that the observed phenotype is due to Cdc42 inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Gradual decrease in cell viability over a week-long experiment. | Cumulative cytotoxic effects of ML141. | 1. Lower the concentration of ML141. 2. Change the medium and re-add fresh ML141 every 2-3 days. 3. Consider an intermittent dosing schedule. |
| Observed cytotoxicity at concentrations previously reported as non-toxic. | Cell-line specific sensitivity or differences in experimental conditions. | 1. Perform a detailed dose-response and time-course experiment for your specific cell line. 2. Ensure that your cell culture conditions (e.g., serum concentration, cell density) are optimal. |
| Morphological changes (e.g., cell rounding, detachment) precede cell death. | On-target effects on the cytoskeleton due to Cdc42 inhibition. | 1. This may be an expected consequence of Cdc42 inhibition. Correlate these morphological changes with functional assays of Cdc42 activity to distinguish from non-specific cytotoxicity. 2. Use the lowest concentration that gives the desired morphological change without causing widespread cell death. |
Quantitative Data Summary
| Cell Line | Concentration | Duration | Observed Cytotoxicity | Reference |
| OVCA429 | 0.1-3 µM | 4 days | Not cytotoxic | |
| SKOV3ip | 0.1-3 µM | 4 days | Not cytotoxic | |
| SKOV3ip | 10 µM | 4 days | Some cytotoxicity (not statistically significant) | |
| Swiss 3T3 | up to 10 µM | 24 hours | Not cytotoxic | |
| Vero E6 | up to 10 µM | 48 hours | Not cytotoxic |
Experimental Protocols
Protocol 2: Long-Term Cell Viability Assay with ML141
-
Cell Seeding: Plate cells in a multi-well plate at a low density to allow for extended growth.
-
Treatment: After cell adherence, add ML141 at a range of concentrations. Include a vehicle control.
-
Monitoring and Media Changes: Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the appropriate concentration of ML141 or vehicle. At this time, a parallel set of wells can be used to assess viability.
-
Viability Assessment: At regular intervals (e.g., days 3, 5, 7, 10), measure cell viability using a non-lytic assay like the RealTime-Glo™ MT Cell Viability Assay to allow for continuous monitoring of the same cell population, or a standard endpoint assay on replicate plates.
-
Data Analysis: Plot cell viability as a function of time for each concentration of ML141 to observe the long-term cytotoxic effects.
Signaling Pathway
Caption: Cdc42 signaling pathway and the inhibitory action of ML141.
References
- 1. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 2. G-protein coupled receptor 35 (GPR35) regulates the colonic epithelial cell response to enterotoxigenic Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
appropriate negative controls for ML 145 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35).
Troubleshooting Guide
This guide addresses common issues encountered during ML145 experiments and provides solutions for obtaining reliable and reproducible data.
Issue 1: Unexpected or Inconsistent Results
Unexpected or inconsistent results with ML145 can arise from a variety of factors, including off-target effects, issues with the compound itself, or experimental design flaws.
| Potential Cause | Recommended Solution |
| Off-Target Effects | - Use a multi-pronged approach for negative controls (see FAQ 1).- Employ GPR35 knockout/knockdown cells or tissues to confirm GPR35-dependency.- Test ML145 in rodent cells, which are known to be unresponsive to the human GPR35 antagonist.[1] |
| Compound Instability | - Prepare fresh stock solutions of ML145 in DMSO for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Protect the stock solution from light. |
| Vehicle Effects | - Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for ML145.[2][3]- Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[3] |
| Constitutive GPR35 Activity | - Be aware that GPR35 exhibits ligand-independent, constitutive activity.[4]- Some effects of ML145 may be due to inverse agonism rather than antagonism of an endogenous ligand. |
Issue 2: Poor Solubility in Aqueous Media
ML145 is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to precipitation in cell culture media.
| Potential Cause | Recommended Solution |
| Precipitation in Media | - Prepare a high-concentration stock solution in 100% DMSO.- Dilute the DMSO stock directly into the final culture medium with vigorous mixing.- Avoid preparing intermediate dilutions in aqueous buffers where the compound may precipitate. |
| Incorrect Solvent | - Use only high-purity, anhydrous DMSO for preparing stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate negative controls for my ML145 experiments?
A1: A robust negative control strategy is crucial for interpreting your results. The following controls are highly recommended:
-
Vehicle Control: This is the most fundamental control. It consists of treating your cells or tissues with the same concentration of the vehicle (typically DMSO) used to dissolve ML145. This accounts for any effects of the solvent itself.
-
GPR35-Negative Cells: Use a cell line that does not endogenously express GPR35 or has had the GPR35 gene knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). Any effect of ML145 observed in these cells can be attributed to off-target effects. Several colon carcinoma cell lines like HT29/c1, Caco-2, and HCT116 are known to have varying levels of GPR35 expression, which can be exploited for comparative studies.
-
Species Specificity Control: ML145 is a potent antagonist of human GPR35 but is ineffective against rodent (mouse and rat) orthologs. Therefore, performing experiments on rodent cells expressing GPR35 can serve as an excellent negative control for on-target activity.
-
Structurally Unrelated Antagonist: If available, using another GPR35 antagonist with a different chemical scaffold can help confirm that the observed phenotype is due to GPR35 inhibition and not a specific off-target effect of ML145.
Q2: I can't find a commercially available inactive analog of ML145. What should I do?
A2: The absence of a validated inactive analog for a chemical probe is a common challenge. In this situation, the emphasis on the other negative controls becomes even more critical. A combination of using GPR35-negative cells and leveraging the species selectivity of ML145 provides strong evidence for on-target effects.
Q3: What is the recommended vehicle for ML145 and what is the maximum tolerated concentration?
A3: The recommended vehicle for ML145 is dimethyl sulfoxide (DMSO). For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity. However, the sensitivity to DMSO can vary between cell types, so it is advisable to perform a dose-response experiment to determine the maximum tolerated concentration for your specific cell line.
Q4: What is the known cytotoxicity profile of ML145?
A4: While extensive public data on the IC50 values for ML145 cytotoxicity across a wide range of cell lines is limited, it is crucial to determine its cytotoxic profile in your experimental system. This can be done using standard cytotoxicity assays such as MTT, XTT, or lactate dehydrogenase (LDH) release assays. The working concentration of ML145 should ideally be well below its cytotoxic concentration. In a study on HT29/c1 cells, ML145 was used at concentrations up to 20 µM without reported cytotoxicity, and it effectively inhibited BFT-induced cellular changes at this concentration.
Q5: What are the known signaling pathways downstream of GPR35 that ML145 would inhibit?
A5: GPR35 is known to couple to several G protein signaling pathways, and its activation can be either pro- or anti-inflammatory depending on the cellular context. ML145, as an antagonist, would be expected to block these pathways. The primary signaling cascades include:
-
Gα12/13 pathway: This pathway often leads to the activation of RhoA and Rho kinase (ROCK), influencing cell morphology, migration, and contraction.
-
Gαi/o pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
β-arrestin pathway: GPR35 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization.
GPR35 has also been shown to interact with the Na+/K+-ATPase, which can in turn activate Src kinase and downstream pathways like the ERK pathway. Furthermore, there is evidence suggesting a role for GPR35 in modulating YAP/TAZ activity.
Experimental Protocols
Protocol 1: Determining the Non-Cytotoxic Working Concentration of ML145
Objective: To determine the highest concentration of ML145 that does not induce cytotoxicity in the cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ML145
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of ML145 in 100% DMSO.
-
Prepare serial dilutions of ML145 in complete culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of ML145 or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows no significant decrease in viability is your maximum non-cytotoxic working concentration.
Protocol 2: Validating On-Target Activity of ML145 using GPR35-Negative Cells
Objective: To confirm that the observed effect of ML145 is dependent on the presence of GPR35.
Materials:
-
GPR35-positive cell line (e.g., HT29/c1)
-
GPR35-negative cell line (e.g., GPR35 knockout version of the same cell line, or a cell line known to not express GPR35)
-
ML145
-
DMSO
-
Assay-specific reagents to measure the biological response of interest (e.g., ELISA kit for cytokine measurement, migration assay chamber).
Procedure:
-
Culture both GPR35-positive and GPR35-negative cells under the same conditions.
-
Treat both cell lines with a working concentration of ML145 and a vehicle control.
-
Incubate the cells for the appropriate duration to observe the biological effect.
-
Measure the biological response in both cell lines using the relevant assay.
-
Expected Outcome: If the effect of ML145 is on-target, you should observe a significant change in the biological response in the GPR35-positive cells, but little to no effect in the GPR35-negative cells.
Visualizations
Caption: GPR35 signaling pathways inhibited by ML145.
Caption: Workflow for appropriate negative controls in ML145 experiments.
References
- 1. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. lifetein.com [lifetein.com]
- 4. GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in In Vivo Research with ML145 and Related Compounds
This technical support center addresses the common challenges encountered when using "ML145" in in vivo research. It has come to our attention that the designation "ML145" can be a point of confusion, as it is sometimes conflated with the similarly numbered compound, ML141 . These are two distinct molecules with different targets and associated challenges.
-
ML145 (CID-2286812) is a selective antagonist of the G-protein coupled receptor GPR35 .
-
ML141 (CID-2950007) is a selective, allosteric inhibitor of the Rho GTPase Cdc42 .[1]
To provide clear and accurate guidance, this resource is divided into two sections, one for each compound.
Section 1: ML145 (GPR35 Antagonist)
This section provides technical support for researchers working with ML145, a selective and competitive antagonist of the human GPR35/CXCR8 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using ML145 in in vivo studies?
A1: The most significant challenge is the pronounced species selectivity of ML145. It is a potent antagonist of human GPR35 but has been shown to have no significant activity at either mouse or rat GPR35 orthologs.[2][3][4][5] This makes it unsuitable for in vivo efficacy studies in standard rodent models.
Q2: Are there any alternative animal models for in vivo studies with ML145?
A2: Given the species-specific nature of ML145's activity, researchers might consider using humanized animal models that express human GPR35. This would allow for the in vivo investigation of ML145's effects on the human receptor.
Q3: What are the known off-target effects of ML145?
A3: ML145 is reported to be over 1000-fold more selective for GPR35 compared to the related GPR55 receptor. However, as with any small molecule inhibitor, it is advisable to perform counter-screens to rule out potential off-target effects in your specific experimental system.
Q4: How should I prepare ML145 for in vitro experiments?
A4: ML145 is soluble in DMSO. For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is not detrimental to your cells (typically below 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No effect of ML145 observed in a mouse or rat model. | Species Specificity: ML145 is inactive against rodent GPR35 orthologs. | - Confirm the species of your animal model. - Consider using a humanized model expressing human GPR35. - If investigating the role of GPR35 in rodents, a different antagonist with activity against the rodent receptor will be necessary. |
| Inconsistent results in in vitro assays. | Compound Precipitation: ML145 may precipitate in aqueous solutions at high concentrations. | - Visually inspect your working solutions for any signs of precipitation. - Prepare fresh dilutions from your DMSO stock for each experiment. - Consider using a lower final concentration of ML145. |
| Observed phenotype is not consistent with GPR35 antagonism. | Potential Off-Target Effects: The observed effect may be due to interaction with other cellular targets. | - Perform control experiments using a structurally different GPR35 antagonist (if available). - Use a cell line that does not express GPR35 to check for non-specific effects. - Conduct siRNA-mediated knockdown of GPR35 to confirm that the observed phenotype is dependent on the target. |
Quantitative Data
| Parameter | Value | Species | Assay | Reference |
| IC50 | 20.1 nM | Human | β-arrestin recruitment | |
| Selectivity | >1000-fold vs GPR55 | Human | β-arrestin recruitment | |
| Activity at Rodent Orthologs | No significant activity | Mouse, Rat | Agonist inhibition | |
| Solubility | 50 mg/mL | N/A | DMSO |
Experimental Protocols
In Vitro GPR35 Antagonism Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR35.
-
Compound Preparation: Prepare a 10 mM stock solution of ML145 in DMSO. Serially dilute the stock solution to the desired concentrations in assay buffer.
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of ML145 for 30 minutes.
-
Add a known GPR35 agonist (e.g., zaprinast) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the appropriate time for the specific downstream signaling readout (e.g., β-arrestin recruitment, calcium mobilization).
-
-
Data Analysis: Measure the response and calculate the IC50 of ML145.
Signaling Pathway and Experimental Workflow
Caption: GPR35 Signaling Pathway and Point of ML145 Inhibition.
Section 2: ML141 (Cdc42 Inhibitor)
This section provides technical support for researchers working with ML141, a selective, reversible, and non-competitive allosteric inhibitor of Cdc42 GTPase.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using ML141 in in vivo experiments?
A1: The primary challenges with ML141 in vivo include ensuring adequate bioavailability to the target tissue, potential off-target effects on other Rho family GTPases, and determining the optimal dosing and administration route for the desired biological effect.
Q2: What are the known off-target effects of ML141?
A2: While ML141 is selective for Cdc42 over some other Rho GTPases like Rac1, Rab2, and Rab7, some studies suggest it may have low-micromolar potency against other family members. It is crucial to perform control experiments to confirm that the observed in vivo effects are specifically due to Cdc42 inhibition.
Q3: How should I formulate ML141 for in vivo administration?
A3: For in vivo use, ML141 can be dissolved in a vehicle suitable for the chosen administration route. A common formulation for intraperitoneal (i.p.) injection involves dissolving ML141 in DMSO to create a stock solution, which is then further diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline. It is recommended to prepare the working solution fresh for each use.
Q4: What is a typical dosage of ML141 in mice?
A4: The dosage of ML141 can vary depending on the study's objective and the administration route. For example, in studies on hematopoietic stem and progenitor cell mobilization in mice, a dosage of 10 mg/kg via intraperitoneal injection has been used. For direct central nervous system effects, intracerebroventricular injections of 10 µM have been reported. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite in vitro activity. | Poor Bioavailability/Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration. | - Perform a pilot pharmacokinetic (PK) study to determine the compound's half-life and distribution. - Optimize the formulation and administration route to improve bioavailability. - Consider a different dosing schedule (e.g., more frequent administration). |
| Observed phenotype is not consistent with Cdc42 inhibition. | Off-Target Effects: The compound may be inhibiting other proteins, such as other Rho family GTPases. | - Use a structurally unrelated Cdc42 inhibitor as a control. - Perform rescue experiments by overexpressing a constitutively active form of Cdc42. - In a cellular context, use siRNA to knock down Cdc42 and see if it phenocopies the effect of ML141. |
| Toxicity observed in animal models. | Dose is too high or formulation is inappropriate. | - Conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range. - Ensure the vehicle used for formulation is well-tolerated by the animals. - Monitor animals closely for any signs of adverse effects. |
Quantitative Data
| Parameter | Value | Species | Assay | Reference |
| IC50 | 200 nM | N/A | In vitro Cdc42 GTPase assay | |
| EC50 | 2.1 µM (wild-type Cdc42) | N/A | In vitro | |
| In Vivo Dosage (Mouse) | 10 mg/kg (i.p.) | Mouse | Hematopoietic stem cell mobilization | |
| In Vivo Dosage (Mouse) | 10 µM (i.c.v.) | Mouse | Anxiety model | |
| Solubility | 81 mg/mL | N/A | DMSO |
Experimental Protocols
In Vivo Administration of ML141 in a Mouse Model (Intraperitoneal Injection)
-
Formulation Preparation:
-
Prepare a stock solution of ML141 in 100% DMSO.
-
For the working solution, dilute the DMSO stock in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
The final solution should be clear and free of precipitation. It is recommended to prepare this fresh before each administration.
-
-
Animal Dosing:
-
Administer the ML141 formulation to mice via intraperitoneal (i.p.) injection.
-
The volume of injection should be based on the animal's body weight (e.g., 10 µL/g).
-
Include a vehicle control group that receives the formulation without ML141.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the desired time points post-injection, collect tissues for pharmacodynamic analysis (e.g., measuring the levels of GTP-bound Cdc42) or assess the relevant physiological or behavioral endpoints.
-
Signaling Pathway and Experimental Workflow
Caption: Cdc42 Signaling Cycle, Point of ML141 Inhibition, and a General In Vivo Experimental Workflow.
References
- 1. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: ML145 & Pico145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitors ML145 and Pico145.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ML145?
ML145 is a selective and competitive antagonist of the G-protein coupled receptor 35 (GPR35).[1][2][3][4] It has been shown to have an IC50 of approximately 20.1 nM for human GPR35.[1] It is important to note that ML145 has over 1000-fold selectivity for GPR35 compared to GPR55 and shows no significant activity at rodent orthologs of GPR35.
Q2: Is ML145 the same as Pico145?
No, ML145 and Pico145 are different compounds with distinct molecular targets. Pico145 (also known as HC-608 or Zerencotrep) is a potent and selective inhibitor of TRPC1/4/5 channels. This is a common point of confusion, and it is crucial to ensure you are using the correct compound for your intended target.
Q3: What are the targets of Pico145?
Pico145 is a powerful inhibitor of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC1, TRPC4, and TRPC5. It exhibits picomolar to nanomolar inhibitory concentrations against these channels.
Interpreting Dose-Response Curves
A dose-response curve is a fundamental tool in pharmacology for characterizing the relationship between the concentration of a drug and its biological effect.
Key Parameters of a Dose-Response Curve:
-
IC50/EC50: The half-maximal inhibitory (IC50) or effective (EC50) concentration. It represents the concentration of an inhibitor required to reduce a biological response by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Hill Slope (or Slope Factor): This describes the steepness of the curve. A Hill slope of 1 indicates a standard, cooperative binding. A slope greater than 1 may suggest positive cooperativity, while a slope less than 1 can indicate negative cooperativity or multiple binding sites.
-
Maximal Effect (Emax): The maximum response achievable with the drug.
How to Interpret the Curve:
A typical dose-response curve is sigmoidal (S-shaped) when plotted on a semi-log scale (logarithm of concentration on the x-axis and response on the y-axis). The top plateau of the curve represents the baseline response (0% inhibition), while the bottom plateau represents the maximum inhibition. The IC50 is the concentration at the inflection point of the curve.
Data Presentation: Inhibitor Potency
The following tables summarize the reported IC50 values for ML145 and Pico145 against their respective targets.
Table 1: ML145 Potency
| Target | Reported IC50 | Organism | Reference |
| GPR35 | 20.1 nM | Human | |
| GPR55 | 21.7 µM | Human |
Table 2: Pico145 Potency
| Target | Reported IC50 | Activator | Reference |
| TRPC4 | 349 pM | (-)-Englerin A | |
| TRPC5 | 1.3 nM | (-)-Englerin A | |
| TRPC4-TRPC1 | 33 pM | (-)-Englerin A | |
| TRPC5-TRPC1 | 199 pM | (-)-Englerin A | |
| Endogenous TRPC1:C4 | 49 pM | (-)-Englerin A | |
| TRPC4-TRPC1 | 11 pM | Sphingosine 1-phosphate |
Experimental Protocols
Generating a Dose-Response Curve for a Small Molecule Inhibitor (General Protocol)
This protocol provides a general framework. Specific cell types, reagents, and incubation times will need to be optimized for your particular experiment.
-
Cell Preparation:
-
Seed cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours under standard cell culture conditions.
-
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor (e.g., ML145 or Pico145) in a suitable solvent like DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. It is common to use a 1:3 or 1:10 dilution series.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the different concentrations of the inhibitor to the wells. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This represents 0% inhibition.
-
Positive Control: Cells treated with a known inhibitor of the target to ensure the assay is working correctly.
-
Untreated Control: Cells in media alone.
-
-
-
Incubation:
-
Incubate the cells with the inhibitor for a predetermined amount of time. This time will depend on the specific assay and the mechanism of action of the inhibitor.
-
-
Assay Measurement:
-
After incubation, measure the biological response of interest. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), calcium influx (e.g., using a fluorescent calcium indicator like Fura-2), or another relevant endpoint.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% activity or 0% inhibition).
-
Plot the response as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) using a suitable software package (e.g., GraphPad Prism) to determine the IC50, Hill slope, and Emax.
-
Troubleshooting Guide
Q4: My dose-response curve is not sigmoidal. What could be wrong?
-
Incorrect Concentration Range: The concentrations tested may be too high or too low. You may be observing only the top or bottom plateau of the curve. Try a wider range of concentrations.
-
Compound Solubility Issues: The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.
-
Off-Target Effects: At high concentrations, the inhibitor may be having off-target effects that complicate the dose-response relationship.
-
Assay Interference: The compound may be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay).
Q5: I am seeing high variability between my replicate wells. How can I improve this?
-
Inconsistent Cell Seeding: Ensure that cells are evenly distributed in each well. Pipetting technique is critical.
-
Pipetting Errors: Use calibrated pipettes and be careful when performing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a plate can be prone to evaporation, leading to changes in concentration. Consider not using the outermost wells for data collection.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
Q6: The IC50 value I obtained is very different from the published value. Why might this be?
-
Different Experimental Conditions: IC50 values are highly dependent on the specific experimental conditions, including cell type, agonist concentration (for antagonists), incubation time, and the specific assay used.
-
Compound Purity and Stability: The purity of your inhibitor can affect its potency. Also, some compounds are unstable and should be prepared fresh.
-
Different Data Analysis Methods: The mathematical model used to fit the curve can influence the calculated IC50 value.
Visualizations
Figure 1: Generic Signaling Pathway Inhibition
Figure 2: Dose-Response Curve Troubleshooting
References
Validation & Comparative
Validating the Antagonistic Effect of ML145 on GPR35: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML145, a known GPR35 antagonist, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and workflows to aid in the objective assessment of ML145's performance in antagonizing the G protein-coupled receptor 35 (GPR35).
Introduction to GPR35 and its Antagonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract.[1] Its diverse physiological roles have made it an attractive, albeit challenging, therapeutic target.[2][3] The validation of selective antagonists is crucial for elucidating the function of GPR35 and for the development of novel therapeutics. ML145 has emerged as a selective antagonist of human GPR35.[4][5] This guide will delve into the experimental validation of its antagonistic properties.
Comparative Analysis of GPR35 Antagonists
ML145 demonstrates high affinity and selectivity for human GPR35. A key consideration for researchers is its pronounced species selectivity, with significantly lower affinity for rodent orthologs. This contrasts with other compounds, such as the well-characterized antagonist CID-2745687, which also exhibits species-dependent activity but can act through different modes of antagonism depending on the agonist.
Table 1: Quantitative Comparison of GPR35 Antagonists
| Compound | Target | Assay Type | Agonist | IC50 / Ki | Species Specificity | Mode of Action | Reference |
| ML145 | human GPR35 | β-arrestin recruitment | Zaprinast | IC50: 20.1 nM | High (human selective) | Competitive | |
| ML145 | human GPR35 | β-arrestin recruitment | Cromolyn disodium | - | High (human selective) | Competitive | |
| ML145 | human GPR35 | β-arrestin recruitment | Pamoate | - | High (human selective) | Competitive | |
| CID-2745687 | human GPR35a/b | - | Pamoic acid | Ki: 10-20 nM | High (human selective) | Competitive | |
| CID-2745687 | human GPR35 | β-arrestin recruitment | Zaprinast | - | High (human selective) | Competitive | |
| CID-2745687 | human GPR35 | β-arrestin recruitment | Cromolyn disodium | - | High (human selective) | Competitive | |
| CID-2745687 | human GPR35 | β-arrestin recruitment | Pamoate | - | High (human selective) | Non-competitive |
GPR35 Signaling Pathways
GPR35 activation can trigger multiple downstream signaling cascades. Understanding these pathways is fundamental to designing and interpreting antagonist validation studies. GPR35 is known to couple to Gαi/o, which inhibits adenylyl cyclase, and Gα12/13, which activates the RhoA pathway. Additionally, agonist binding can induce β-arrestin recruitment, leading to receptor internalization and downstream signaling, such as ERK1/2 activation.
Caption: GPR35 Signaling Pathways.
Experimental Protocols for Antagonist Validation
Validating the antagonistic effect of ML145 on GPR35 requires a series of well-defined experiments. Below are protocols for key assays.
β-Arrestin Recruitment Assay (e.g., BRET)
This assay directly measures the interaction between GPR35 and β-arrestin upon agonist stimulation and its inhibition by an antagonist.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR35 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Compound Treatment:
-
Pre-incubate cells with varying concentrations of ML145 or another antagonist (e.g., CID-2745687) for a specified time (e.g., 15-30 minutes).
-
Add a known GPR35 agonist (e.g., zaprinast, cromolyn disodium, or pamoate) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Signal Detection: Add the RLuc substrate (e.g., coelenterazine h) and immediately measure the luminescence at two wavelengths (e.g., for RLuc and YFP) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the antagonist concentration to determine the IC50 value. To determine the mode of antagonism, perform agonist dose-response curves in the presence of fixed concentrations of the antagonist.
Receptor Internalization Assay
This assay visualizes or quantifies the agonist-induced internalization of GPR35 from the cell surface and its blockade by an antagonist.
Methodology:
-
Cell Line: Use a cell line stably expressing epitope-tagged GPR35 (e.g., FLAG-GPR35).
-
Compound Treatment:
-
Pre-treat cells with ML145 or a vehicle control.
-
Stimulate with a GPR35 agonist for a time course (e.g., 0-60 minutes).
-
-
Visualization (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the epitope tag (e.g., anti-FLAG).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using confocal microscopy to observe receptor localization (plasma membrane vs. intracellular vesicles).
-
-
Quantification (ELISA-based):
-
Perform a cell-surface ELISA by incubating non-permeabilized cells with the primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance to quantify the amount of receptor remaining on the cell surface.
-
Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation)
These assays measure the functional consequence of GPR35 activation and its inhibition.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing GPR35 and serum-starve them for several hours to reduce basal signaling.
-
Compound Treatment:
-
Pre-incubate cells with ML145 or other antagonists.
-
Stimulate with a GPR35 agonist for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK1/2 activation and its inhibition by the antagonist.
Experimental Workflow for Validating ML145
The following diagram illustrates a logical workflow for the comprehensive validation of ML145 as a GPR35 antagonist.
Caption: Experimental Workflow for ML145 Validation.
Conclusion
The validation of ML145 as a GPR35 antagonist requires a multi-faceted approach. The data presented here, along with the detailed experimental protocols, provide a robust framework for researchers to objectively assess its antagonistic properties. The high affinity and selectivity of ML145 for human GPR35 make it a valuable tool for in vitro studies aimed at dissecting the role of this receptor in human physiology and disease. However, its species selectivity must be carefully considered when designing in vivo experiments in rodent models. By comparing its performance with other known antagonists like CID-2745687, researchers can make informed decisions about the most suitable pharmacological tools for their specific research questions.
References
- 1. GPR35 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
A Comparative Guide to GPR35 Antagonists: ML-145 vs. CID-2745687 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 35 (GPR35) antagonists, ML-145 and CID-2745687, alongside other relevant antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for GPR35 research.
Introduction to GPR35 and its Antagonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract. Its physiological roles are still under extensive investigation, but it has emerged as a potential therapeutic target for inflammatory bowel disease, pain, and cancer. The development of selective antagonists is crucial for elucidating the function of GPR35 and for validating its therapeutic potential. ML-145 and CID-2745687 are two of the most well-characterized antagonists for human GPR35.
Comparative Performance of GPR35 Antagonists
The following tables summarize the quantitative data for ML-145, CID-2745687, and other notable GPR35 antagonists. The data highlights their potency, selectivity, and mode of action, primarily at the human ortholog of GPR35, as most antagonists show limited activity at rodent orthologs.
Table 1: Potency and Efficacy of GPR35 Antagonists at Human GPR35
| Compound | Assay Type | Agonist | Potency (IC₅₀/Kᵢ) | Efficacy | Reference |
| ML-145 | β-arrestin-2 Recruitment (BRET) | Zaprinast | ~20 nM (IC₅₀) | Full Antagonist | [1][2][3] |
| β-arrestin-2 Recruitment (BRET) | Cromolyn disodium | ~20 nM (IC₅₀) | Full Antagonist | [1] | |
| β-arrestin-2 Recruitment (BRET) | Pamoate | ~20 nM (IC₅₀) | Full Antagonist | [1] | |
| Selectivity vs. GPR55 | - | >1000-fold | - | ||
| CID-2745687 | β-arrestin-2 Recruitment (BRET) | Zaprinast | pIC₅₀ = 6.70 | Full Antagonist | |
| β-arrestin-2 Recruitment (BRET) | Cromolyn disodium | pIC₅₀ = 6.27 | Full Antagonist | ||
| β-arrestin-2 Recruitment (BRET) | Pamoic acid | Kᵢ = 18 nM | Full Antagonist | ||
| Binding Affinity | - | Kᵢ = 12.8 nM | Competitive | ||
| ML-144 | β-arrestin HCS | Zaprinast | 2.2 µM (IC₅₀) | Antagonist | |
| Selectivity vs. GPR55 | - | >15-fold | - | ||
| ML-194 | β-arrestin HCS | Zaprinast | 160 nM (IC₅₀) | Antagonist | |
| Selectivity vs. GPR55 | - | >57-fold | - |
Table 2: Mode of Action and Species Selectivity
| Compound | Mode of Action (vs. Agonist) | Species Selectivity | Reference |
| ML-145 | Competitive (vs. Zaprinast, Cromolyn disodium, Pamoate) | Human selective; little to no activity at mouse and rat orthologs. | |
| CID-2745687 | Competitive (vs. Zaprinast, Cromolyn disodium) | Human selective; ineffective at mouse and rat orthologs. | |
| Non-competitive (vs. Pamoate) |
Key Experimental Methodologies
Detailed protocols for the key assays used to characterize GPR35 antagonists are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment
This assay measures the interaction between GPR35 and β-arrestin-2 upon agonist stimulation, and the inhibition of this interaction by an antagonist.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are co-transfected with plasmids encoding for GPR35 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Preparation:
-
24-48 hours post-transfection, cells are harvested and seeded into 96-well white microplates.
-
-
Compound Treatment:
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., ML-145 or CID-2745687) for a specified time (e.g., 15-30 minutes) at 37°C.
-
An EC₈₀ concentration of a GPR35 agonist (e.g., zaprinast, pamoic acid) is then added.
-
-
BRET Measurement:
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
BRET signal is measured immediately using a microplate reader capable of detecting both donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
IC₅₀ values for the antagonists are determined by plotting the BRET ratio against the antagonist concentration.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of GPR35 and its inhibition by antagonists.
Protocol:
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293) are cultured on glass coverslips in 6-well plates.
-
Cells are transfected with a plasmid encoding for an epitope-tagged GPR35 (e.g., FLAG-GPR35-eYFP).
-
-
Compound Treatment:
-
Cells are pre-incubated with the antagonist for 15-30 minutes at 37°C.
-
A GPR35 agonist is then added and incubated for a specified time (e.g., 30-60 minutes) to induce receptor internalization.
-
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
For non-fluorescently tagged receptors, cells are permeabilized and incubated with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.
-
-
Microscopy and Image Analysis:
-
Coverslips are mounted on microscope slides.
-
Images are acquired using a confocal or high-content imaging system.
-
Receptor internalization is quantified by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
-
Inositol Phosphate (IP) Accumulation Assay (HTRF)
This assay measures the activation of Gαq-coupled signaling pathways by GPR35, which can be engineered to couple to this pathway, and its inhibition by antagonists.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with GPR35 and a chimeric G protein (e.g., Gαqi) that links the receptor to the phospholipase C (PLC) pathway.
-
-
Assay Preparation:
-
Transfected cells are seeded into 96-well plates.
-
-
Compound Treatment:
-
Cells are pre-incubated with the antagonist for 15 minutes at 37°C in a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
A GPR35 agonist is then added, and the cells are incubated for 2 hours at 37°C.
-
-
HTRF Measurement:
-
Cells are lysed, and HTRF reagents (d2-conjugated IP1 and anti-IP1 Lumi4-Tb cryptate) are added.
-
After a 1-hour incubation at room temperature, the homogeneous time-resolved fluorescence is measured using a compatible plate reader.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
IC₅₀ values are calculated from the concentration-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR35 signaling pathways and the workflows of the key experimental assays.
Caption: GPR35 Signaling Pathways.
References
A Comparative Analysis of GPR35 Antagonists: ML145 and ML144
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective antagonists of the G protein-coupled receptor 35 (GPR35), ML145 and ML144. Both compounds were identified through a high-content screen for inhibitors of GPR35 signaling.[][2] This document outlines their respective performance, supported by available experimental data, and provides detailed methodologies for key experiments to aid in their evaluation for research applications.
Overview of ML145 and ML144
GPR35 is an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells. Its physiological roles are still under investigation, but it has been implicated in various inflammatory diseases and cancer, making it a potential therapeutic target. ML145 and ML144 have emerged as valuable tool compounds for studying the function of GPR35.
Quantitative Data Summary
The following table summarizes the key quantitative data for ML145 and ML144 based on published literature.
| Property | ML145 (CID-2286812) | ML144 (CID-1542103) | Reference |
| Potency (IC50) | 20.1 nM | 4.72 µM | [] |
| Selectivity | >1000-fold selective for GPR35 over GPR55 | Selective for GPR35 over GPR55 (>10-fold) | [][3] |
| Microsomal Stability (Human) | Poor (2.4% remaining) | Modest (57% remaining) | |
| Microsomal Stability (Mouse) | Poor (7.0% remaining) | Modest (31% remaining) | |
| Permeability (PAMPA) | Moderate to Poor (pH dependent) | Poor | |
| Hepatotoxicity | No toxicity observed (>50 µM) | Moderate toxicity observed |
Signaling Pathway and Mechanism of Action
GPR35 activation by an agonist leads to the recruitment of β-arrestin, a key event in G protein-coupled receptor signaling and desensitization. ML145 and ML144 act as antagonists, blocking this agonist-induced β-arrestin recruitment.
Caption: GPR35 signaling pathway and antagonist inhibition.
Experimental Protocols
The primary assay used to identify and characterize ML145 and ML144 was a cell-based, high-content screen monitoring β-arrestin recruitment.
Primary Screening Protocol: β-Arrestin Recruitment Assay
Objective: To identify compounds that inhibit agonist-induced recruitment of β-arrestin to the GPR35 receptor.
Cell Line: U2OS (Human Osteosarcoma) cell line stably expressing GFP-tagged β-arrestin and over-expressing the GPR35 receptor.
Materials:
-
U2OS-GPR35-GFP-β-arrestin cells
-
Assay plates (384-well)
-
Culture medium
-
Serum-free MEM
-
GPR35 agonist (e.g., Zaprinast)
-
Test compounds (including ML145, ML144) dissolved in DMSO
-
Fixative (e.g., Paraformaldehyde)
-
Automated liquid handler
-
High-content imaging system
Methodology:
-
Cell Plating: Dispense 45 µL of the cell suspension (133,000 cells/mL in culture medium) into each well of the 384-well assay plates.
-
Incubation: Incubate the plates overnight (approximately 20 hours) at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Remove the culture medium and replace it with 45 µL of serum-free MEM.
-
Compound Addition: Add the test compounds (e.g., ML145, ML144) to the assay plates using an automated liquid handler.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature.
-
Agonist Addition: Add a GPR35 agonist (e.g., Zaprinast at an EC80 concentration) to the wells.
-
Incubation: Incubate the plates for 45 minutes at 37°C in a 5% CO2 incubator.
-
Fixation: Fix the cells by adding a fixative.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify the redistribution of GFP-β-arrestin from the cytoplasm to intracellular vesicles. A decrease in agonist-induced redistribution indicates antagonist activity.
Experimental Workflow
The following diagram illustrates the typical workflow for the identification and initial characterization of GPR35 antagonists like ML145 and ML144.
Caption: Workflow for GPR35 antagonist discovery.
Comparative Discussion
ML145 is a significantly more potent antagonist of human GPR35 than ML144, with an IC50 in the nanomolar range compared to the micromolar potency of ML144. This higher potency makes ML145 a more suitable tool for in vitro studies requiring high-affinity binding. However, ML145 exhibits poor metabolic stability in both human and mouse liver microsomes, which may limit its utility in in vivo experiments.
In contrast, ML144, while less potent, demonstrates modest hepatic microsome stability, suggesting it may have a more favorable pharmacokinetic profile for in vivo studies compared to ML145. Both compounds show poor to moderate permeability. A notable difference is the observed moderate hepatotoxicity with ML144, which was not seen with ML145.
The choice between ML145 and ML144 will therefore depend on the specific experimental context. For in vitro assays requiring a high-potency antagonist, ML145 is the superior choice. For initial in vivo studies where metabolic stability is a greater concern, ML144 might be considered, although its lower potency and potential for hepatotoxicity should be taken into account. Both compounds exhibit high species selectivity, with their antagonist activity being significantly lower at rodent GPR35 orthologs, a critical consideration for translational studies.
References
On-Target Efficacy of ML145 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35), against other known inhibitors. The on-target effects of ML145 are evaluated using supporting experimental data from key cellular assays, offering a comprehensive resource for researchers investigating GPR35-mediated signaling pathways.
Introduction to ML145 and its Target, GPR35
ML145 is a potent and selective antagonist of human GPR35, a G protein-coupled receptor primarily expressed in immune and gastrointestinal tissues.[1] GPR35 has been implicated in a variety of physiological and pathophysiological processes, making it an attractive therapeutic target. ML145 demonstrates high affinity for human GPR35 with a reported IC50 of 20.1 nM and exhibits over 1,000-fold selectivity against the related receptor GPR55.[2] It is important to note that ML145 shows significant species selectivity and is not an effective antagonist for the rodent orthologs of GPR35.
Comparative Analysis of GPR35 Antagonists
To objectively assess the on-target effects of ML145, its performance was compared with other known GPR35 antagonists, primarily CID-2745687 and ML144. The following table summarizes the available quantitative data from key cellular assays that measure the direct interaction and functional consequence of these antagonists on GPR35 activity.
| Compound | Assay Type | Cell Line | Agonist Used | Potency (pIC50 / pA2) | Mode of Action | Reference |
| ML145 | β-arrestin-2 Recruitment (BRET) | HEK293T | Zaprinast | 7.4 ± 0.1 | Competitive | [3] |
| β-arrestin-2 Recruitment (BRET) | HEK293T | Cromolyn disodium | 7.5 ± 0.1 | Competitive | [3] | |
| β-arrestin-2 Recruitment (BRET) | HEK293T | Pamoate | 7.6 ± 0.1 | Competitive | [3] | |
| IP1 Accumulation | HEK293T | Zaprinast | ~7.4 | Competitive | ||
| CID-2745687 | β-arrestin-2 Recruitment (BRET) | HEK293T | Zaprinast | 6.5 ± 0.1 | Competitive | |
| β-arrestin-2 Recruitment (BRET) | HEK293T | Cromolyn disodium | 6.4 ± 0.1 | Competitive | ||
| β-arrestin-2 Recruitment (BRET) | HEK293T | Pamoate | 6.2 ± 0.1 | Non-competitive | ||
| IP1 Accumulation | HEK293T | Zaprinast | < 6 | - | ||
| ML144 | β-arrestin Recruitment (HCS) | U2OS | Zaprinast | IC50 < 5µM | Antagonist |
Note: Direct comparative IC50 values for ML144 against ML145 and CID-2745687 in the same assays were not available in the reviewed literature.
Key Cellular Assays for On-Target Confirmation
The on-target effects of GPR35 antagonists are typically confirmed through a series of in vitro cellular assays that measure different aspects of receptor function.
β-Arrestin Recruitment Assays
GPR35 activation leads to the recruitment of β-arrestin-2, a key event in receptor desensitization and signaling. Assays monitoring this interaction are robust methods to quantify antagonist activity.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a typical GPR35 β-arrestin recruitment assay.
Methodology: PathHunter® β-Arrestin Assay
This assay utilizes enzyme fragment complementation (EFC). Cells stably co-expressing a GPR35-ProLink™ fusion and a β-arrestin-Enzyme Acceptor fusion are used.
-
Cell Plating: Seed PathHunter® CHO-K1 GPR35 β-Arrestin cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of ML145 and comparator antagonists. Add the compounds to the cells and incubate for the desired time.
-
Agonist Stimulation: Add a known GPR35 agonist, such as Zaprinast, at a concentration that elicits a submaximal response (e.g., EC80).
-
Detection: Add PathHunter Detection Reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: Plot the antagonist concentration versus the signal to determine the IC50 value.
Gα13-Mediated Signaling
GPR35 couples to Gα13, initiating downstream signaling cascades. While less common for high-throughput screening, assays measuring Gα13 activation can provide further evidence of on-target antagonist activity.
Downstream Signaling: ERK Phosphorylation
Activation of GPR35 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK). Antagonists of GPR35 are expected to inhibit this agonist-induced phosphorylation.
GPR35 Signaling Pathway
Caption: Simplified GPR35 signaling cascade leading to ERK phosphorylation.
Methodology: Western Blot for ERK1/2 Phosphorylation
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., HEK293 or CHO-K1) expressing GPR35. Prior to the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of ML145 or other antagonists for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast) at its EC80 concentration for a predetermined optimal time (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK1/2.
Logical Relationship of ML145 to its Target
The experimental data strongly support a direct, competitive antagonistic relationship between ML145 and the GPR35 receptor at the orthosteric binding site for several agonists.
Logical Diagram: ML145 and GPR35 Interaction
Caption: Logical relationship between ML145, GPR35, agonist, and signaling.
Conclusion
The data presented in this guide confirm the on-target effects of ML145 as a potent and selective competitive antagonist of human GPR35. Its efficacy in inhibiting agonist-induced β-arrestin recruitment and downstream signaling pathways, such as ERK phosphorylation, is well-documented in cellular models. When compared to CID-2745687, ML145 generally exhibits higher potency in these assays. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify these findings and to further explore the therapeutic potential of targeting GPR35 with ML145.
References
- 1. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
ML145 as a Reference Compound for GPR35 Antagonist Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML145 with another widely used GPR35 antagonist, CID-2745687, to assist researchers in selecting the appropriate reference compound for their GPR35 antagonist screening campaigns. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to GPR35
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract. Its involvement in various physiological and pathophysiological processes, including inflammation and cancer, has made it an attractive target for drug discovery. The identification of potent and selective antagonists is crucial for elucidating the biological functions of GPR35 and for the development of novel therapeutics.
Overview of ML145 and a Key Alternative
ML145 is a potent and selective antagonist of human GPR35. It was identified through a high-throughput screening campaign and has since been widely used as a reference compound in GPR35 research.[1][2][]
CID-2745687 is another well-characterized antagonist of human GPR35 that is frequently used in in vitro studies.[4][5] Both compounds exhibit high affinity for human GPR35 but show poor activity at rodent orthologs, a critical consideration for translational studies.
Quantitative Comparison of Antagonist Performance
The following table summarizes the in vitro antagonist activity of ML145 and CID-2745687 against various GPR35 agonists. The data is derived from β-arrestin recruitment assays, a common method for assessing GPR35 activation.
| Antagonist | Agonist | IC50 (nM) | Mode of Action | Species Selectivity (Human vs. Rodent) |
| ML145 | Zaprinast | 20.1 | Competitive | >1000-fold selective for human GPR35 |
| Cromolyn disodium | ~20 | Competitive | Ineffective at rodent orthologs | |
| Pamoate | ~20 | Competitive | Ineffective at rodent orthologs | |
| CID-2745687 | Zaprinast | ~100-200 | Competitive | Ineffective at rodent orthologs |
| Cromolyn disodium | ~100-200 | Competitive | Ineffective at rodent orthologs | |
| Pamoate | ~100-200 | Non-competitive | Ineffective at rodent orthologs |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα12/13 and Gαi/o proteins, and also signals through β-arrestin. These initial events lead to the modulation of several downstream effector pathways, including the MAPK, NF-κB, and RhoA-ROCK pathways, which are involved in regulating cellular processes like inflammation, proliferation, and migration.
Experimental Protocols
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR35, a key step in receptor desensitization and signaling.
Experimental Workflow:
Methodology:
-
Cell Culture: Use a cell line stably co-expressing a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter® CHO-K1 GPR35 β-Arrestin cells).
-
Plating: Seed the cells into 384-well white, clear-bottom assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the antagonist (e.g., ML145) in assay buffer. Add the antagonist to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known GPR35 agonist (e.g., zaprinast) at a concentration that elicits ~80% of the maximal response (EC80).
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Calculate the percent inhibition of the agonist response by the antagonist and determine the IC50 value.
Calcium Mobilization Assay (FLIPR-based)
This assay measures changes in intracellular calcium levels upon GPR35 activation, which can be coupled to Gq-like signaling pathways.
Experimental Workflow:
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing GPR35 (e.g., HEK293 or CHO cells).
-
Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the antagonist (e.g., ML145) in assay buffer.
-
Assay Protocol:
-
Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the antagonist to the cells and incubate for a specified period.
-
Add a GPR35 agonist known to elicit a calcium response (e.g., pamoic acid).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis: The antagonist activity is determined by its ability to inhibit the agonist-induced increase in fluorescence. Calculate the IC50 values from the concentration-response curves.
Conclusion
ML145 serves as an excellent reference antagonist for in vitro screening campaigns targeting human GPR35. It is a potent, competitive antagonist against a range of agonists. When choosing a reference compound, it is crucial to consider the species ortholog to be studied and the specific GPR35 agonist being used in the assay, as the mode of action of some antagonists, like CID-2745687, can be agonist-dependent. The provided experimental protocols for β-arrestin recruitment and calcium mobilization assays offer robust methods for characterizing GPR35 antagonists.
References
- 1. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells [frontiersin.org]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
literature review of ML 145 efficacy in different models
For Researchers, Scientists, and Drug Development Professionals
ML145, a small molecule inhibitor, has garnered attention in the scientific community for its dual activity as a selective antagonist of the G-protein coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase. This unique pharmacological profile suggests its potential as a therapeutic agent in various diseases, including cancer. This guide provides a comprehensive literature review of the efficacy of ML145 in different preclinical models, focusing on its mechanism of action and any available quantitative data.
Mechanism of Action and Signaling Pathways
ML145 exerts its biological effects by targeting two distinct signaling proteins:
-
GPR35 Antagonism: ML145 is a potent and selective antagonist of human GPR35 with a reported half-maximal inhibitory concentration (IC50) of 20.1 nM.[1] GPR35 is an orphan receptor implicated in various physiological and pathological processes. In the context of cancer, GPR35 signaling has been associated with cell survival and proliferation. By blocking the activity of GPR35, ML145 is hypothesized to inhibit these pro-tumorigenic signals.
-
Cdc42 Inhibition: ML145 also functions as a non-competitive inhibitor of Cdc42, a key member of the Rho family of small GTPases. Cdc42 is a critical regulator of cell polarity, cytoskeletal dynamics, and cell migration. In cancer, aberrant Cdc42 activity is often linked to increased invasion and metastasis. By inhibiting Cdc42, ML145 can potentially disrupt these processes.
The dual inhibition of both GPR35 and Cdc42 signaling pathways by ML145 presents a multi-pronged approach to potentially impede cancer progression.
Preclinical Efficacy of ML145
While the mechanisms of action of ML145 are relatively well-characterized, there is a notable scarcity of comprehensive quantitative data on its efficacy across a broad range of cancer models in the public domain. The available information is primarily from in vitro studies.
In Vitro Studies
Published research on the direct anti-cancer efficacy of ML145 in cell-based assays is limited. One study in the context of colorectal cancer demonstrated that ML145 could inhibit the activity of YAP/TAZ, key downstream effectors in a cancer-related signaling pathway. However, this study did not provide specific IC50 values for cell viability. Another report from the NIH Molecular Libraries Program identified ML145 (also referred to as CID-2950007) as a potent inhibitor of Cdc42 GTPase activity in biochemical assays, with an IC50 of approximately 200 nM in the presence of Mg2+ ions.[2]
It is important to note that a significant challenge in translating in vitro findings to in vivo models is the reported species selectivity of ML145. Studies have shown that ML145 has a much lower affinity for the rodent orthologs of GPR35, which may limit its utility and efficacy in standard preclinical mouse and rat models.[3][4]
Table 1: Summary of In Vitro Activity of ML145
| Target | Assay Type | Species | IC50 | Reference |
| GPR35 | β-arrestin recruitment | Human | 20.1 nM | [1] |
| Cdc42 | GTP-binding | N/A | ~200 nM |
In Vivo Studies
A comprehensive search of the available scientific literature did not yield any published in vivo studies evaluating the anti-tumor efficacy of ML145 in xenograft or other animal models of cancer. This lack of in vivo data is a significant gap in understanding the potential therapeutic utility of ML145. The aforementioned species selectivity likely contributes to this absence of in vivo cancer studies.
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of ML145 are not widely published. However, based on the nature of the compound, standard in vitro and in vivo assays would be applicable.
In Vitro Cell Viability Assay (Hypothetical Protocol)
-
Cell Culture: Cancer cell lines of interest would be cultured in their recommended media and conditions.
-
Seeding: Cells would be seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Treatment: The following day, cells would be treated with a serial dilution of ML145 (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) would be included.
-
Incubation: Cells would be incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability would be measured using a standard method such as the MTT, MTS, or a luminescent-based assay that measures ATP content.
-
Data Analysis: The results would be normalized to the vehicle control, and the IC50 value would be calculated using non-linear regression analysis.
In Vivo Xenograft Study (Hypothetical Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Human cancer cells would be injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice would be randomized into treatment and control groups. ML145 would be administered via an appropriate route (e.g., intraperitoneal or oral), at various doses. A vehicle control group would be included.
-
Tumor Measurement: Tumor volume would be measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study would be terminated when tumors in the control group reach a predetermined size. Tumors would be excised and weighed.
-
Data Analysis: Tumor growth inhibition would be calculated by comparing the average tumor volume in the treatment groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ML 145 | GPR35 | Tocris Bioscience [tocris.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML145: In Vitro vs. In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35). The information is compiled from publicly available experimental data to facilitate objective evaluation for research and drug development purposes.
Data Presentation: Quantitative Potency of ML145
The following table summarizes the key quantitative data regarding the potency of ML145.
| Parameter | Species | Assay Type | Value | Selectivity | Reference |
| IC50 | Human | GPR35 β-arrestin recruitment assay | 20.1 nM | >1,000-fold vs GPR55 (IC50 = 21.7 µM) | [1][2][3] |
| Activity | Rodent | GPR35 functional assays | No significant activity | N/A | [1] |
Note: The significant species-selectivity of ML145, with high potency for human GPR35 but negligible activity at rodent orthologs, presents a considerable challenge for in vivo studies in common preclinical models such as mice and rats.[1] This limitation is critical for the translation of in vitro findings to in vivo efficacy.
Signaling Pathway and Experimental Workflow
To understand the context of ML145's activity, it is crucial to visualize the GPR35 signaling pathway it antagonizes and the typical workflow for assessing its in vitro potency.
Caption: GPR35 signaling and a typical in vitro assay workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Potency: β-Arrestin Recruitment Assay
This assay is a common method to determine the potency of GPR35 antagonists like ML145 by measuring the inhibition of agonist-induced β-arrestin-2 recruitment to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ML145 against human GPR35.
Materials:
-
HEK293 cells stably co-expressing human GPR35 and a β-arrestin-2-enzyme fragment complementation system (e.g., DiscoveRx PathHunter).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GPR35 agonist (e.g., kynurenic acid or zaprinast).
-
ML145.
-
Assay buffer.
-
96- or 384-well white, clear-bottom tissue culture plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK293 cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of ML145 in assay buffer. Also, prepare a solution of the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the diluted ML145 solutions to the appropriate wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR35 agonist solution to all wells except for the negative controls.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents for the enzyme fragment complementation system according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the ML145 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Due to the species selectivity of ML145, in vivo studies in wild-type rodents are not informative. However, a GPR35 antagonist with rodent activity could be evaluated in a model like DSS-induced colitis, where GPR35 is implicated. The following is a general protocol.
Objective: To evaluate the efficacy of a GPR35 antagonist in a mouse model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Dextran sulfate sodium (DSS; 36-50 kDa).
-
GPR35 antagonist.
-
Vehicle control.
-
Animal caging and husbandry supplies.
-
Equipment for monitoring body weight, stool consistency, and rectal bleeding.
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Treatment: Administer the GPR35 antagonist or vehicle control to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for:
-
Body weight.
-
Stool consistency.
-
Presence of blood in the stool (hemoccult test).
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Termination and Tissue Collection: At the end of the study (e.g., day 7 or 10), euthanize the mice.
-
Endpoint Analysis:
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Perform myeloperoxidase (MPO) assays on colon tissue homogenates to quantify neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.
-
-
Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the treatment and vehicle control groups using appropriate statistical methods.
References
Cross-Validation of ML145 Effects with Genetic Knockdown of GPR35: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methods for studying the function of the G protein-coupled receptor 35 (GPR35): pharmacological inhibition using the selective antagonist ML145 and genetic silencing via RNA interference (RNAi). Understanding the concordance between these two approaches is critical for validating GPR35 as a therapeutic target and ensuring the specificity of experimental results.
Executive Summary
ML145 is a potent and selective antagonist of human GPR35, with an IC50 of approximately 20.1 nM.[1][2][] It exhibits over 1,000-fold selectivity for GPR35 over the related receptor GPR55.[1][2] However, a significant limitation of ML145 is its high species selectivity, showing potent antagonism at human GPR35 but little to no activity at rodent orthologs. This necessitates that cross-validation studies employing genetic knockdown be conducted in human cell systems.
Recent studies in human colorectal cancer (CRC) cells have successfully cross-validated the effects of ML145 with those of GPR35 genetic knockdown. Both approaches have been shown to similarly impact key cancer-related phenotypes, such as anchorage-independent growth and the regulation of the Hippo signaling pathway effectors YAP/TAZ. These findings support the on-target effects of ML145 and solidify the role of GPR35 in these cellular processes.
Data Presentation: Pharmacological vs. Genetic Inhibition of GPR35
The following tables summarize the comparative effects of ML145 treatment and GPR35 genetic knockdown on key cellular phenotypes, primarily drawing from studies on human colorectal cancer cells.
Table 1: Comparison of Effects on Anchorage-Independent Growth
| Parameter | Pharmacological Inhibition (ML145/CID-2745687) | Genetic Knockdown (shRNA/siRNA) | Cell Type | Reference |
| Colony Formation in Soft Agar | Significantly reduced colony number and size | Reduced colony formation | Colorectal Cancer Cells (e.g., LS174T) | |
| Anoikis (Detachment-induced apoptosis) | Promotes anoikis | N/A (Inferred to be promoted) | Colorectal Cancer Cells |
Table 2: Comparison of Effects on YAP/TAZ Signaling Pathway
| Parameter | Pharmacological Inhibition (ML145) | Genetic Knockdown (shRNA/siRNA) | Cell Type | Reference |
| YAP/TAZ Target Gene Expression (e.g., CTGF, CYR61) | Decreased mRNA expression | Lower basal mRNA expression | 293FT cells, Colorectal Cancer Cells | |
| YAP/TAZ Protein Levels | Decreased protein expression | Lower protein expression | 293FT cells |
Note: While the referenced study confirms a qualitative concordance, a side-by-side quantitative comparison (e.g., percentage inhibition) in the same experiment was not explicitly presented. The study did note that another antagonist, CID-2745687, was more potent than ML145 in regulating YAP/TAZ activity in their system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for GPR35 inhibition.
Protocol 1: Pharmacological Inhibition of GPR35 with ML145
-
Cell Culture: Human colorectal cancer cells (e.g., LS174T) or other human cell lines endogenously expressing GPR35 are cultured in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
Compound Preparation: A stock solution of ML145 (e.g., 10 mM in DMSO) is prepared. Serial dilutions are then made in culture medium to achieve the desired final concentrations. A typical effective concentration used in studies is 10 µM.
-
Treatment: The culture medium is replaced with the medium containing ML145 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for a duration appropriate for the endpoint being measured. For signaling pathway analysis (e.g., gene expression), this may be 24 hours. For longer-term assays like anchorage-independent growth, treatment is maintained throughout the course of the experiment (e.g., 14-21 days).
-
Endpoint Analysis: Following incubation, cells are harvested for analysis, which may include qPCR for gene expression, western blotting for protein levels, or colony counting for growth assays.
Protocol 2: Genetic Knockdown of GPR35 using siRNA
-
siRNA Selection: At least two to three validated, pre-designed siRNA sequences targeting human GPR35 are recommended to control for off-target effects. A non-targeting scrambled siRNA is used as a negative control.
-
Example Commercial Source: OriGene, Thermo Fisher Scientific, and Santa Cruz Biotechnology provide pre-designed and validated siRNAs for human GPR35.
-
-
Cell Seeding: Human cells are seeded in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Transfection:
-
For each transfection, siRNA duplexes are diluted in a serum-free medium (e.g., Opti-MEM).
-
A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in the same medium.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at room temperature for 15-20 minutes to allow complex formation.
-
The siRNA-lipid complexes are then added to the cells.
-
-
Incubation: Cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with normal growth medium.
-
Gene Silencing and Analysis: The cells are incubated for an additional 48-72 hours to allow for GPR35 mRNA and protein knockdown. The efficiency of knockdown should be verified by qPCR and/or Western blot. The phenotypic effects (e.g., on cell growth or gene expression) are then assessed and compared to cells treated with the non-targeting control siRNA.
Mandatory Visualizations
GPR35 Signaling Pathway
Caption: GPR35 signaling cascade leading to YAP/TAZ activation.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating ML145 effects with GPR35 knockdown.
References
ML145: A Preclinical GPR35 Antagonist - A Comparative Overview for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of the preclinical investigational compound ML145 against current standard-of-care treatments in key therapeutic areas. This document outlines the known experimental data for ML145, details its mechanism of action, and places it in the context of established therapeutic options for inflammatory bowel disease, chronic pain, colorectal cancer, and cardiovascular diseases.
ML145 is a potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35) with an IC50 of 20.1 nM. It demonstrates over 1,000-fold selectivity for GPR35 over the related receptor GPR55. However, a critical consideration for its therapeutic evaluation is its significant species selectivity. ML145 exhibits high affinity for the human GPR35 receptor but has markedly lower affinity for its rodent orthologs.[1] This characteristic severely limits its utility in conventional in vivo preclinical animal models, and as a result, there is a notable absence of data on its efficacy and safety in disease models.
The available data for ML145 is primarily from in vitro studies, which are crucial for understanding its biochemical and cellular functions. These studies form the basis of our current understanding of its potential, while also highlighting the challenges in translating these findings to a clinical setting.
Comparative Data Summary
Due to the lack of in vivo and clinical data for ML145, a direct quantitative comparison of its therapeutic efficacy against standard treatments is not feasible. The following tables summarize the in vitro characteristics of ML145 and provide an overview of the current standard-of-care for diseases where GPR35 antagonism is hypothesized to be beneficial.
Table 1: In Vitro Profile of ML145
| Parameter | Reported Value | Reference |
| Target | GPR35 | |
| Mechanism of Action | Antagonist | |
| IC50 (human GPR35) | 20.1 nM | |
| Selectivity | >1,000-fold over GPR55 | |
| Downstream Signaling Inhibition | β-arrestin recruitment, ERK1/2 phosphorylation |
Table 2: Standard Treatments for Potential Therapeutic Areas of GPR35 Antagonism
| Therapeutic Area | Standard of Care Treatments |
| Inflammatory Bowel Disease (IBD) | Aminosalicylates (e.g., mesalamine), Corticosteroids (e.g., prednisone), Immunomodulators (e.g., azathioprine, methotrexate), Biologic therapies (e.g., TNF inhibitors, integrin inhibitors, interleukin inhibitors). |
| Chronic Pain | Non-opioid analgesics (e.g., NSAIDs, acetaminophen), Adjuvant analgesics (e.g., antidepressants, anticonvulsants), Opioids (for severe pain, with caution), Physical therapy, Cognitive behavioral therapy. |
| Colorectal Cancer | Surgery, Chemotherapy (e.g., 5-FU, oxaliplatin), Targeted therapy (e.g., anti-VEGF, anti-EGFR antibodies), Immunotherapy (for MSI-H/dMMR tumors). |
| Hypertension & Heart Failure | Diuretics, ACE inhibitors/ARBs, Beta-blockers, Calcium channel blockers, SGLT2 inhibitors. |
Experimental Protocols
The primary experimental protocols used to characterize ML145 are in vitro cell-based assays.
β-Arrestin Recruitment Assay
This assay is a common method to assess the functional activity of G protein-coupled receptors.
-
Cell Line: A stable cell line co-expressing human GPR35 and a β-arrestin-GFP fusion protein is used.
-
Agonist Stimulation: Cells are stimulated with a known GPR35 agonist (e.g., zaprinast, pamoic acid) to induce the recruitment of β-arrestin-GFP to the activated receptor at the cell membrane.
-
ML145 Treatment: To determine its antagonistic activity, cells are pre-incubated with varying concentrations of ML145 prior to agonist stimulation.
-
Detection: The redistribution of the β-arrestin-GFP signal from the cytoplasm to the cell membrane is quantified using high-content imaging or other fluorescence-based detection methods.
-
Data Analysis: The concentration-dependent inhibition of agonist-induced β-arrestin recruitment by ML145 is used to calculate its IC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the modulation of a downstream signaling pathway activated by GPR35.
-
Cell Line: A cell line endogenously or recombinantly expressing human GPR35 is utilized.
-
Agonist Stimulation: Cells are treated with a GPR35 agonist to stimulate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2.
-
ML145 Treatment: Cells are pre-treated with ML145 at various concentrations before the addition of the agonist.
-
Detection: The levels of phosphorylated ERK1/2 (pERK1/2) are measured using techniques such as Western blotting or cell-based immunoassays (e.g., ELISA, In-Cell Western).
-
Data Analysis: The ability of ML145 to inhibit the agonist-induced increase in pERK1/2 levels is quantified to determine its potency in modulating this signaling pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of GPR35 and a typical experimental workflow for the in vitro evaluation of a GPR35 antagonist like ML145.
Caption: GPR35 Signaling Pathway and the inhibitory action of ML145.
Caption: Experimental workflow for evaluating a GPR35 antagonist like ML145.
References
Safety Operating Guide
Proper Disposal Procedures for ML145: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ML145, a potent and selective GPR35 antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of ML145, aligning with standard laboratory safety protocols.
Essential Safety and Logistical Information
Key Operational Plans:
-
Acquisition and Storage: Procure ML145 from reputable suppliers. Upon receipt, store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling ML145. Work in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and place the waste in a sealed, labeled container for disposal.
Quantitative Data
Due to the limited availability of a comprehensive SDS, a complete quantitative data profile for ML145 is not available. However, the following information has been compiled from various sources:
| Property | Value | Source |
| Molecular Weight | 482.57 g/mol | MedChemExpress |
| Formula | C₂₄H₂₂N₂O₅S₂ | MedChemExpress |
| Appearance | Solid powder | ProbeChem |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage Temperature | -20°C | MedChemExpress |
Experimental Protocols Involving ML145
ML145 is primarily used in in-vitro and in-vivo research settings to study the function of the GPR35 receptor. A common experimental protocol involves:
-
Stock Solution Preparation: ML145 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Working Solution Preparation: The stock solution is then diluted to the desired final concentration in a suitable buffer or cell culture medium.
-
Cell-Based Assays: The working solution is applied to cells expressing the GPR35 receptor to study its antagonist effects on downstream signaling pathways.
All materials that come into contact with ML145 during these experiments, including pipette tips, tubes, and culture plates, should be considered contaminated and disposed of as chemical waste.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and a certified chemical waste disposal service for specific guidance.
-
Segregation: Do not mix ML145 waste with other types of waste. It should be segregated as "non-halogenated organic waste" unless dissolved in a halogenated solvent.
-
Waste Collection:
-
Solid Waste: Collect unused ML145 powder, contaminated PPE (gloves, etc.), and labware (weighing boats, etc.) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing ML145 in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., a glass container for solutions in organic solvents).
-
-
Labeling: Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "ML145"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted certified hazardous waste disposal company. Do not dispose of ML145 down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of ML145.
Caption: Workflow for the proper disposal of ML145 waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of ML145, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on specific disposal challenges.
Essential Safety and Operational Guide for Handling ML 145
This guide provides immediate safety, handling, and disposal protocols for ML 145, a selective antagonist for the GPR35 orphan receptor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Compound Data Summary
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₂O₅S₂ |
| Molecular Weight | 482.57 g/mol |
| CAS Number | 1164500-72-4 |
| Appearance | Solid Powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. Although a specific Safety Data Sheet (SDS) for this compound indicates no known hazards, it is best practice to handle all research chemicals with a high degree of caution.[1]
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles should be worn to protect against accidental splashes.
-
Hand Protection: Nitrile gloves are required. It is recommended to use a double-gloving technique, especially when handling the pure compound. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: While no specific respiratory hazards are identified, it is advisable to handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting:
-
Perform these tasks in a designated area, such as a chemical fume hood, to minimize the potential for dust inhalation.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound.
-
Close the primary container tightly after use.
-
-
Dissolution:
-
When preparing solutions, slowly add the solvent (e.g., DMSO) to the solid this compound to prevent splashing.
-
If necessary, use sonication to aid dissolution.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using the compound in experiments, follow all laboratory-specific protocols.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[2][3][4] However, always consult and adhere to your institution's specific waste disposal guidelines.
Disposal Procedures:
-
Unused Compound: Unwanted or expired this compound should be disposed of through your institution's chemical waste program. It should be placed in a clearly labeled, sealed container.
-
Contaminated Labware:
-
Solid Waste: Gloves, weighing paper, and other contaminated solid materials should be placed in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated non-hazardous liquid waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Empty Containers:
-
Rinse empty containers that held this compound three times with a suitable solvent.
-
The rinsate should be collected and disposed of as non-hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the regular trash.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
